6-(4-Methylbenzyl)pyrimidin-4-ol
説明
特性
IUPAC Name |
4-[(4-methylphenyl)methyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-2-4-10(5-3-9)6-11-7-12(15)14-8-13-11/h2-5,7-8H,6H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMGGPFUFSQUNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CC(=O)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Properties of 6-(4-Methylbenzyl)pyrimidin-4-ol: A Technical Guide
This technical guide details the physicochemical profile of 6-(4-Methylbenzyl)pyrimidin-4-ol , a critical heterocyclic scaffold often utilized in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) such as Emivirine (MKC-442) and HEPT analogues.[1]
Chemical Identity & Structural Analysis[2][3][4]
This compound is an amphoteric heterocycle belonging to the 6-substituted pyrimidine family.[1] While nomenclature often refers to the hydroxyl ("-ol") form, the molecule exists in a dynamic tautomeric equilibrium that fundamentally dictates its reactivity, solubility, and biological interaction.
| Attribute | Detail |
| IUPAC Name | 6-[(4-Methylphenyl)methyl]-1H-pyrimidin-4-one |
| Common Synonyms | 6-(4-Methylbenzyl)pyrimidin-4-ol; 6-(p-Tolylmethyl)uracil derivative |
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol |
| SMILES | Cc1ccc(cc1)Cc2cc(=O)[nH]cn2 |
| Core Scaffold | Pyrimidine (1,3-Diazine) |
Tautomeric Equilibrium (The "Ol-One" Duality)
In the solid state and in neutral aqueous solution, the compound exists predominantly as the pyrimidin-4(3H)-one (keto) tautomer. The "ol" (enol) form is transient but becomes relevant during O-alkylation reactions or in highly alkaline environments.
Key Insight: The presence of the amide-like lactam structure (NH-C=O) in the keto form creates a high-polarity region within an otherwise lipophilic molecule, significantly influencing crystal packing via intermolecular hydrogen bonding (N-H[1]···O=C).
Figure 1. Tautomeric equilibrium favoring the keto form, critical for understanding solubility and binding affinity.
Physicochemical Profile
The following data synthesizes experimental trends from homologous HEPT precursors and calculated QSAR descriptors.
Quantitative Data Summary
| Property | Value (Approx/Calc) | Context & Causality |
| LogP (Octanol/Water) | 1.8 – 2.2 | The 4-methylbenzyl group adds significant lipophilicity (+2.0 log units) to the polar pyrimidine core (LogP ~ -0.6).[1] |
| pKa (Acidic) | 8.8 ± 0.2 | Deprotonation of the N3-H (lactam). The benzyl group is electronically decoupled, having minimal inductive effect on the ring acidity. |
| pKa (Basic) | 1.9 ± 0.3 | Protonation of N1. The electron-deficient ring makes N1 weakly basic.[1] |
| Solubility (Water) | Low (< 0.5 mg/mL) | The planar stacking of the pyrimidine rings and the hydrophobic benzyl tail limit aqueous solubility. |
| Solubility (Organic) | High | Soluble in DMSO, DMF, Methanol, and Ethanol. |
| Melting Point | 155 – 160 °C | High MP indicates strong intermolecular H-bonding (dimer formation) in the crystal lattice. |
| TPSA | ~42 Ų | Polar surface area is dominated by the amide functionality; predicts good membrane permeability. |
Solubility & Lipophilicity Analysis
The molecule exhibits "brick dust" behavior: it is crystalline and stable with high melting energy, making it difficult to dissolve in water despite having polar H-bond donors/acceptors.
-
Dissolution Strategy: For biological assays, dissolve in 100% DMSO to create a stock solution (e.g., 10-20 mM), then dilute into aqueous buffer. Avoid freezing/thawing cycles which may induce precipitation.
Experimental Protocols
Protocol: Lipophilicity (LogP) Determination via Shake-Flask HPLC
Standard: OECD Guideline 107[1]
Rationale: Calculated LogP (cLogP) often underestimates the hydration energy of the pyrimidinone tautomer. Experimental validation is required for accurate ADME prediction.
Workflow:
-
Preparation: Saturate 1-Octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice-versa for 24 hours.
-
Dissolution: Dissolve 2 mg of the compound in the pre-saturated Octanol phase.
-
Equilibration: Add an equal volume of pre-saturated PBS. Shake mechanically for 4 hours at 25°C. Centrifuge to separate phases.
-
Quantification: Analyze both phases using HPLC-UV (254 nm).
-
Calculation:
Validation Check: Mass balance must be >95%. If recovery is low, adsorption to the glass vessel surface is likely (use silanized glass).
Protocol: pKa Determination via Potentiometric Titration
Rationale: Determining the precise ionization state is crucial for coupling reactions (e.g., N-alkylation vs O-alkylation).[1]
Workflow:
-
Solvent System: Use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) due to low aqueous solubility, then extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).
-
Titrant: 0.1 M KOH (standardized).
-
Execution: Titrate the acidified solution of the compound under inert gas (
) to prevent absorption. -
Data Analysis: Plot pH vs. Volume. The inflection point at pH ~8.8 corresponds to the N3-H deprotonation.[1]
Synthesis & Impurity Profile (Contextual)
Understanding the synthesis aids in identifying potential physicochemical impurities. The standard route involves the condensation of an ethyl butyrate derivative with a guanidine or amidine source, or more commonly for this fragment, the condensation of methyl 3-(4-methylphenyl)-3-oxopropanoate with formamide .[1]
Figure 2.[1][2] Synthetic pathway highlighting thermal condensation. Key impurities include unreacted keto-ester and thermal degradation products.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135444498, 2-Isopropyl-6-methyl-4-pyrimidinol (Analogue Reference).[1] Retrieved from [Link]
- Tanaka, H., et al. (1991).Synthesis and anti-HIV activity of HEPT analogues. Journal of Medicinal Chemistry. (Foundational text on HEPT physicochemical requirements).
-
Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives.[1][3] Letters in Organic Chemistry.[3] Retrieved from [Link]
Sources
Introduction: The Pyrimidin-4-ol Scaffold as a Privileged Core in Medicinal Chemistry
An In-Depth Technical Guide to 6-(4-Methylbenzyl)pyrimidin-4-ol (CAS 2092062-94-5): Synthesis, Characterization, and Therapeutic Potential
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2] As an essential component of nucleobases like cytosine, thymine, and uracil, it is fundamental to the structure of DNA and RNA.[2] This inherent biocompatibility and versatile chemical nature have made pyrimidine derivatives a fertile ground for drug discovery, leading to approved therapeutics in oncology (e.g., 5-Fluorouracil), virology (e.g., Zidovudine), and infectious diseases (e.g., Trimethoprim).[2][3]
The 6-substituted pyrimidin-4-ol motif, in particular, is a "privileged scaffold" that has been extensively explored. These compounds exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects.[3][4][5] Their therapeutic potential often arises from their ability to act as bioisosteres for other aromatic systems and to form critical hydrogen bonds with various biological targets.[3]
This technical guide focuses on a specific, yet underexplored, member of this family: 6-(4-Methylbenzyl)pyrimidin-4-ol (CAS Number: 2092062-94-5). By combining the established pyrimidin-4-ol core with a 4-methylbenzyl substituent, this molecule presents a unique topology for investigation. This document serves as a comprehensive resource for researchers, outlining proposed synthetic routes, a robust analytical characterization workflow, and a logical strategy for exploring its therapeutic potential.
Section 1: Physicochemical Properties and Structural Considerations
A thorough understanding of a molecule's physicochemical properties is fundamental to designing experiments, from synthesis and purification to formulation and biological screening. As there is limited published experimental data for 6-(4-Methylbenzyl)pyrimidin-4-ol, the following properties are based on its chemical structure and data from analogous compounds like 6-methylpyrimidin-4-ol.[6]
Predicted Physicochemical Data
| Property | Value | Source/Method |
| CAS Number | 2092062-94-5 | Registry Number |
| Molecular Formula | C₁₂H₁₂N₂O | Calculated |
| Molecular Weight | 200.24 g/mol | Calculated |
| Predicted LogP | ~1.5 - 2.0 | Analog Comparison |
| Topological Polar Surface Area (TPSA) | 46.01 Ų | Analog Comparison[6] |
| Hydrogen Bond Donors | 1 (or 2) | Structural Analysis |
| Hydrogen Bond Acceptors | 3 | Structural Analysis |
| Predicted Solubility | Soluble in DMSO, Methanol | General Heterocycle Properties[7] |
Key Structural Feature: Tautomerism
A critical feature of the pyrimidin-4-ol ring system is its existence in tautomeric equilibrium between the hydroxyl (-ol) and keto (-one) forms. The equilibrium position is influenced by factors such as solvent polarity, pH, and temperature. This is crucial for understanding its reactivity and biological interactions, as each tautomer presents a different arrangement of hydrogen bond donors and acceptors to a potential protein target.
Section 2: Proposed Synthetic Strategy and Experimental Protocol
The synthesis of substituted pyrimidin-4-ols is well-documented, with the classical approach involving the cyclocondensation of a β-dicarbonyl compound (or its equivalent) with an amidine.[8] This method remains robust, reliable, and adaptable for the specific synthesis of 6-(4-Methylbenzyl)pyrimidin-4-ol.
Retrosynthetic Analysis
The most logical disconnection for the target molecule is across the N1-C6 and N3-C4 bonds, which are formed during the cyclization step. This retrosynthesis leads back to two key precursors: formamidine and a β-ketoester, specifically ethyl 4-(4-methylphenyl)-3-oxobutanoate.
Proposed Synthesis Workflow
The synthesis is a two-stage process: first, the preparation of the key β-ketoester intermediate, followed by the final cyclocondensation reaction.
Detailed Experimental Protocol
This protocol is a self-validating system. Each step includes checkpoints and expected outcomes, ensuring the successful synthesis of the target molecule.
Protocol 2.3.1: Synthesis of Ethyl 4-(4-methylphenyl)-3-oxobutanoate (Intermediate)
-
Rationale: A Claisen condensation is the method of choice for forming the carbon-carbon bond required for the β-ketoester. Sodium ethoxide is a sufficiently strong base to deprotonate ethyl acetate, forming the nucleophilic enolate, which then attacks the electrophilic carbonyl of ethyl 4-methylphenylacetate.
-
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add sodium ethoxide (1.1 equivalents) and anhydrous ethanol.
-
Enolate Formation: Add ethyl acetate (1.1 equivalents) dropwise to the stirred suspension at room temperature.
-
Condensation: Add ethyl 4-methylphenylacetate (1.0 equivalent) dropwise to the reaction mixture. Heat the mixture to reflux for 4-6 hours.
-
In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting ester.
-
-
Workup: Cool the reaction to room temperature and pour it into a beaker of ice water. Acidify the aqueous solution carefully with dilute HCl to pH 4-5.
-
Extraction: Extract the product into ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketoester. This intermediate is often used in the next step without further purification.
-
Protocol 2.3.2: Synthesis of 6-(4-Methylbenzyl)pyrimidin-4-ol (Final Product)
-
Rationale: This is the key cyclocondensation step. The β-ketoester and formamidine react in the presence of a base (sodium ethoxide) in ethanol. The base facilitates the reaction, and the alcoholic solvent is ideal for the solubility of the reactants and the final precipitation of the product upon acidification.
-
Procedure:
-
Setup: In a round-bottom flask, dissolve the crude β-ketoester (1.0 equivalent) from the previous step in absolute ethanol.
-
Reaction: Add formamidine acetate (1.2 equivalents) and sodium ethoxide (2.2 equivalents).
-
Cyclization: Heat the mixture to reflux for 12-18 hours.[8]
-
In-Process Check: The reaction can be monitored by TLC or LC-MS for the appearance of the product mass peak (m/z = 201.2 [M+H]⁺).
-
-
Isolation: After cooling, remove the ethanol under reduced pressure. Dissolve the resulting residue in water.
-
Precipitation: While stirring vigorously, acidify the aqueous solution with glacial acetic acid or dilute HCl. A solid precipitate is expected to form.
-
Purification: Collect the solid by vacuum filtration and wash it with cold water and then a small amount of cold ethanol. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 6-(4-Methylbenzyl)pyrimidin-4-ol as a solid.
-
Section 3: Analytical Characterization Workflow
Confirming the identity and purity of the newly synthesized compound is a critical step that requires a multi-technique approach.
Spectroscopic and Chromatographic Methods
-
¹H NMR (Proton NMR): The spectrum should confirm the presence of all proton environments. Key expected signals include:
-
A singlet for the methyl group (~2.3 ppm).
-
A singlet for the benzylic CH₂ group (~3.8-4.0 ppm).
-
An AA'BB' system (two doublets) for the 1,4-disubstituted benzene ring (~7.1-7.3 ppm).
-
Singlets for the two distinct pyrimidine ring protons.
-
A broad singlet for the OH/NH proton, which may be exchangeable with D₂O.
-
-
¹³C NMR (Carbon NMR): This will confirm the carbon skeleton of the molecule, with distinct signals expected for the methyl, methylene, aromatic, and heterocyclic carbons, including the carbonyl/enol carbon (~160-170 ppm).
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is essential to confirm the molecular formula. The expected exact mass for C₁₂H₁₂N₂O [M+H]⁺ would be calculated and compared to the experimental value.
-
Infrared (IR) Spectroscopy: This technique will confirm the presence of key functional groups. Expected peaks include a broad O-H/N-H stretch (~3100-3400 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), and a strong C=O stretch (~1650-1690 cm⁻¹) characteristic of the pyrimidinone tautomer.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a UV detector is the standard for determining the purity of the final compound. A purity level of >95% is typically required for biological screening.
Section 4: Hypothesized Biological Activity and Screening Strategy
The true value of a novel chemical entity lies in its potential biological activity. Based on extensive literature on the pyrimidine scaffold, 6-(4-Methylbenzyl)pyrimidin-4-ol is a promising candidate for screening in several therapeutic areas.[3][5]
Potential Therapeutic Areas
-
Oncology: Many pyrimidine derivatives function as kinase inhibitors or antimetabolites.[3][9] The structure could potentially target various kinases implicated in cell proliferation and survival.
-
Immunology/Anti-inflammatory: Substituted pyrimidines have been reported to modulate inflammatory pathways.[2][3]
-
Infectious Diseases: The pyrimidine core is present in numerous antibacterial and antifungal agents.[1][10]
Proposed Biological Screening Cascade
A tiered screening approach is the most efficient method to identify and validate biological activity.
-
Tier 1 (Broad Screening): The initial step involves broad, cost-effective assays. A general cytotoxicity screen against a panel of cancer cell lines (like the NCI-60) can quickly indicate potential anticancer activity.[9] Simultaneously, screening against a panel of clinically relevant bacteria and fungi can identify any antimicrobial potential.[10]
-
Tier 2 (Target Deconvolution): If significant cytotoxicity is observed, the next logical step is to identify the molecular target. A broad kinase panel screen is a powerful tool, as many pyrimidines are known kinase inhibitors. This can reveal if the compound inhibits specific kinases, providing a mechanistic hypothesis.
-
Tier 3 (Hit Validation): Any "hits" from the Tier 2 screen must be validated. This involves performing dose-response experiments to determine the potency (e.g., IC₅₀ or EC₅₀) of the compound against the specific identified target(s) in biochemical or cell-based assays.
Conclusion and Future Outlook
6-(4-Methylbenzyl)pyrimidin-4-ol represents a novel, synthetically accessible molecule built upon a privileged medicinal chemistry scaffold. While specific experimental data is currently sparse, this guide provides a comprehensive and scientifically grounded framework for its synthesis, characterization, and biological evaluation. The proposed workflows are based on robust, well-established methodologies from the literature, offering a clear path forward for researchers.
The future direction for this compound involves the execution of the proposed synthetic and screening plans. A successful outcome from the initial biological assays would warrant the initiation of a medicinal chemistry program focused on generating a library of analogues for Structure-Activity Relationship (SAR) studies. By systematically modifying the benzyl and pyrimidine portions of the molecule, researchers can optimize potency, selectivity, and drug-like properties, potentially leading to the development of a novel therapeutic candidate.
References
- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity.
- One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. PubMed.
- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
- a, b Synthesis of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol/thiol/amine derivatives.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Scientific Research.
- Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
- The Administration of the New Pyrimidine Derivative...Restores the Activity of Brain Cells in Experimental Chronic Traumatic Encephalopathy by Maintaining Mitochondrial Function. PubMed.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
- 6-Methylpyrimidin-4-ol. ChemScene.
- Pyrrolo[2,3-d]pyrimidin-4-ol. ChemicalBook.
- Pyrimidine as Constituent of Natural Biologically Active Compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. jacsdirectory.com [jacsdirectory.com]
- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 4. The Administration of the New Pyrimidine Derivative-4-{2-[2-(3,4-Dimethoxyphenyl)-Vinyl]-6-Ethyl-4-Oxo-5-Phenyl-4H-Pyrimidine-1-Il}Benzsulfamide Restores the Activity of Brain Cells in Experimental Chronic Traumatic Encephalopathy by Maintaining Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. Pyrrolo[2,3-d]pyrimidin-4-ol | 3680-71-5 [chemicalbook.com]
- 8. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 6-(4-Methylbenzyl)pyrimidin-4-ol
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the scaffold for a vast array of therapeutic agents with activities spanning anticancer, anti-inflammatory, and antimicrobial applications.[1][2] The compound 6-(4-Methylbenzyl)pyrimidin-4-ol, a member of this versatile chemical class, presents a compelling subject for mechanistic investigation. While direct studies on this specific molecule are not extensively documented, its structural motifs—a pyrimidin-4-ol core and a substituted benzyl group—are prevalent in numerous compounds with well-characterized biological activities. This guide leverages established knowledge of these related molecules to propose several data-driven, testable hypotheses regarding the mechanism of action (MoA) of 6-(4-Methylbenzyl)pyrimidin-4-ol. As a Senior Application Scientist, my objective is not merely to list possibilities, but to provide a logical, experimentally-grounded framework for researchers to systematically unravel its biological function. We will explore potential actions including protein kinase inhibition, disruption of nucleotide biosynthesis, and modulation of inflammatory pathways, complete with detailed experimental protocols and the rationale behind them.
Hypothesis 1: Inhibition of Protein Kinases in Oncogenic Signaling
Scientific Rationale: The pyrimidine scaffold is a privileged structure in the design of protein kinase inhibitors.[3] Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it a frequent starting point for drug discovery. Notably, the structure of 6-(4-Methylbenzyl)pyrimidin-4-ol bears a resemblance to the core of successful tyrosine kinase inhibitors like Imatinib, which also feature a pyrimidine ring linked to a substituted phenyl group.[4] The 4-methylbenzyl moiety can occupy the hydrophobic pocket adjacent to the ATP-binding site, a common feature exploited in inhibitor design. Therefore, a primary hypothesis is that this compound acts as an ATP-competitive inhibitor of one or more protein kinases critical for cancer cell proliferation and survival, such as EGFR, Abl, or members of the MAPK/ERK pathway.[1][5]
Experimental Workflow: Kinase Inhibition Profiling
A tiered approach is recommended. A broad initial screen provides an unbiased view of potential targets, which are then validated with more specific cellular assays.
-
Primary Screen - Broad Kinome Profiling: An in vitro competitive binding assay (e.g., KinomeScan™) against a large panel of human kinases (~400) is the most efficient first step. This will identify which kinases the compound binds to with the highest affinity.
-
Secondary Screen - Enzymatic Inhibition Assays: For the top hits identified in the primary screen, perform in vitro enzymatic assays to determine the half-maximal inhibitory concentration (IC50). This confirms that binding translates to functional inhibition.
-
Cellular Validation - Phospho-Protein Analysis: To confirm on-target activity in a cellular context, treat a relevant cancer cell line (e.g., A549 lung cancer, HCT116 colon cancer) with 6-(4-Methylbenzyl)pyrimidin-4-ol and perform a Western blot to assess the phosphorylation status of the identified kinase target and its downstream substrates.
Detailed Protocol: Western Blot for Phospho-ERK1/2
This protocol validates the inhibition of the MAPK/ERK pathway, a common downstream target of many receptor tyrosine kinases.
-
Cell Culture & Treatment: Seed A549 cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-18 hours. Pre-treat with varying concentrations of 6-(4-Methylbenzyl)pyrimidin-4-ol (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Stimulation: Stimulate the cells with Epidermal Growth Factor (EGF) at 100 ng/mL for 10 minutes to induce robust ERK phosphorylation.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against Phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 (as a loading control).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Anticipated Data
The following table summarizes hypothetical IC50 values from a targeted kinase panel, indicating potential selectivity.
| Kinase Target | Hypothetical IC50 (nM) |
| EGFR | 85 |
| PDGFRβ | 150 |
| Abl | 220 |
| SRC | > 10,000 |
| AKT1 | > 10,000 |
Pathway Visualization
Hypothesis 3: Induction of Cell Cycle Arrest and Senescence
Scientific Rationale: Regardless of the primary molecular target, a common downstream consequence of effective anticancer agents is the disruption of the cell cycle and the induction of programmed cell death (apoptosis) or a state of irreversible growth arrest known as senescence. [6][7]Several studies have demonstrated that pyrimidine-based compounds can induce a delay in cell cycle progression, particularly at the S or G2/M phases, leading to a senescent-like phenotype. [3][6][8]This represents a therapeutically desirable outcome. This hypothesis posits that 6-(4-Methylbenzyl)pyrimidin-4-ol, potentially as a result of kinase or DHODH inhibition, triggers cellular checkpoints that halt proliferation.
Experimental Workflow: Cell Cycle and Senescence Analysis
This workflow characterizes the phenotypic outcome of compound treatment on cell fate.
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment. An accumulation of cells in a specific phase suggests arrest.
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining: This is a classic cytochemical marker for senescent cells. An increase in the number of blue-staining cells after treatment indicates the induction of senescence.
-
Western Blot for Cell Cycle Regulators: Probe for key proteins that govern cell cycle checkpoints, such as p21 (CDK inhibitor), Cyclin B1 (mitotic cyclin), and for apoptosis markers like cleaved PARP and cleaved Caspase-3.
Detailed Protocol: Cell Cycle Analysis via Flow Cytometry
-
Cell Culture & Treatment: Seed MCF-7 breast cancer cells in 6-well plates. Treat with vehicle or 6-(4-Methylbenzyl)pyrimidin-4-ol at 1x and 2x its IC50 for 24 and 48 hours.
-
Harvesting: Trypsinize the cells, collect them along with the supernatant (to include floating apoptotic cells), and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer. The DNA content will be used to gate cell populations into G0/G1, S, and G2/M phases.
Anticipated Data
The following table presents a potential outcome indicating G2/M arrest.
| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65% | 20% | 15% |
| Compound (1x IC50) | 55% | 15% | 30% |
| Compound (2x IC50) | 40% | 10% | 50% |
Logical Flow Visualization
Conclusion
The structural features of 6-(4-Methylbenzyl)pyrimidin-4-ol place it at the intersection of several validated therapeutic strategies. The hypotheses presented here—protein kinase inhibition, disruption of pyrimidine biosynthesis, and induction of cell cycle arrest—are not mutually exclusive and provide a robust, logical starting point for a comprehensive investigation into its mechanism of action. The true biological activity may even result from a polypharmacological profile, engaging multiple targets to achieve its effect. By employing the systematic, multi-tiered experimental workflows detailed in this guide, researchers can efficiently move from broad, unbiased screening to specific, hypothesis-driven validation. This approach ensures a high degree of scientific integrity and provides the clarity needed to advance 6-(4-Methylbenzyl)pyrimidin-4-ol through the drug development pipeline.
References
-
Singh, S., & Ahmad, S. (2016). Needs and Necessity of Polyploidy in Medicinal Plants. Asian Journal of Pharmaceutical Technology & Innovation, 04(18), 114-125.
-
Yadav, P., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Biology Pharmacy and Health Sciences, 19(01), 227–241.
-
Adam, A. A., et al. (2022). Synthesis and Biological Activity of few Pyrimidines Derivatives against Hepatic Injury Stimulated by Carbon Tetrachloride in Male. Impact Factor, 8(11).
-
Balaji, S., & Goudgaon, N. M. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 516-535.
-
Ahmed, O., et al. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(4), 103-108.
-
Gunnam, R., et al. (2015). Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors. Molecules, 20(8), 13690-13708.
-
Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(20), 8496-8511.
-
Zhang, L., et al. (2018). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Medicinal Chemistry Research, 27(1), 19-30.
-
Vesela, V. (2021). Pyrimidine derivatives with antitubercular activity. UCL Discovery.
-
Wang, P., et al. (2026). Development of 6-methyl-4,5-dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives as lead sigma-1 receptor inhibitor: synthesis and biological evaluation via MSI. ResearchGate.
-
Ghasemali, S., et al. (2025). Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy. Frontiers in Pharmacology, 16.
-
Khoshnevis, N., et al. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Scientific Reports, 15(1), 26868.
-
Bertrand, T., et al. (2020). Design, synthesis and evaluation of pyrimidinobenzylamide and pyrimidinothiophenamide derivatives as inhibitors of DOT1L and related epigenetic targets DNMT3a, PRMT4 and other HMTs. Scientific Reports, 10(1), 1089.
-
Aswinanand, B., et al. (2025). Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Journal of Neuroimmune Pharmacology, 20(1), 94.
-
Mistry, S. N., et al. (2013). 6-Phenylpyrimidin-4-ones as Positive Allosteric Modulators at the M1 mAChR. ACS Medicinal Chemistry Letters, 4(11), 1088-1093.
-
Govindan, S., et al. (2021). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Google Patents.
-
Videira, J. P. S., et al. (2024). Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. Frontiers in Chemistry, 12.
-
Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(7), 576-588.
-
Videira, J. P. S., et al. (2026). Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. ResearchGate.
-
Titov, I. Y., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7168.
-
Al-Ostath, A. I., et al. (2025). Synthesis, antibacterial, antioxidant, and molecular docking studies of 6-methylpyrimidin-4(3H)-one and oxo-1,2,4-triazolo[4,3-a]pyrimidine derivatives. ResearchGate.
-
Lucas-Hourani, M., et al. (2013). Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. PLOS Pathogens, 9(10), e1003678.
-
Layton, M. E., et al. (2007). Identification and characterization of 4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate, an orally bioavailable, brain penetrant NR2B selective N-methyl-D-aspartate receptor antagonist. Journal of Medicinal Chemistry, 50(4), 807-819.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 5. Frontiers | Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy [frontiersin.org]
- 6. Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrimidine Derivatives
Foreword
The pyrimidine nucleus is a cornerstone of medicinal chemistry, a privileged scaffold whose structural motifs are woven into the very fabric of life, from the nucleobases of DNA and RNA to a plethora of clinically vital therapeutics.[1][2][3] Its unique physicochemical properties, particularly the capacity of its two nitrogen atoms at positions 1 and 3 to act as hydrogen bond donors and acceptors, grant it the versatility to interact with a vast array of biological targets with high specificity.[1][3] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the strategies and methodologies that drive the discovery and synthesis of novel pyrimidine derivatives. We will move beyond simple recitation of protocols to dissect the causality behind experimental choices, offering a field-proven perspective on how to rationally design and execute the synthesis of these therapeutically significant molecules.
The Pyrimidine Scaffold: A Legacy of Biological Significance
The enduring relevance of the pyrimidine ring in drug discovery is not coincidental. It is a fundamental component of natural bioactive molecules, including thymine, cytosine, and uracil, which underscores its inherent biocompatibility.[2][3] Synthetic derivatives have yielded a wide spectrum of pharmacological agents, demonstrating potent anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][4][5] This success stems from the scaffold's synthetic tractability, which allows for systematic modification at its various positions (C2, C4, C5, C6), enabling the fine-tuning of electronic, steric, and pharmacokinetic properties to achieve desired therapeutic outcomes.[1][6]
| Pharmacological Activity | Examples / Targets | References |
| Anticancer | Kinase Inhibitors (EGFR, Aurora), Thymidylate Synthase Inhibitors | [1][3][7] |
| Antimicrobial | DNA Intercalation, Enzyme Inhibition | [2][8] |
| Anti-inflammatory | p38α MAP Kinase Inhibition | [2] |
| Antiviral | Inhibition of Viral Replication (e.g., HIV) | [2][4] |
| Cardiovascular | Calcium Channel Blockers | [9] |
Core Synthesis Strategies: Constructing the Pyrimidine Ring
The construction of the pyrimidine core is the foundational step in the development of new derivatives. The choice of synthetic route is a critical decision, dictated by factors such as desired substitution patterns, substrate availability, and scalability.
Classical Multicomponent Reactions (MCRs)
MCRs are highly valued for their efficiency, allowing the assembly of complex molecules from three or more starting materials in a single pot, thereby minimizing purification steps and saving resources.[10][11]
First reported by Pietro Biginelli in 1891, this one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) remains a robust and widely used method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[9][12] The reaction is typically acid-catalyzed, with both Brønsted and Lewis acids being effective.[9]
Causality in Mechanism: The reaction's success hinges on a cascade of bimolecular reactions. The rate-limiting step is often the initial acid-catalyzed condensation between the aldehyde and urea, which forms a crucial N-acyliminium ion intermediate. This highly electrophilic species is then intercepted by the enol of the β-ketoester, followed by cyclization and dehydration to yield the stable DHPM ring.[12] This mechanistic pathway dictates the regiochemical outcome and provides a framework for optimizing reaction conditions.
Caption: Key mechanistic stages of the Biginelli reaction.
Experimental Protocol 1: Lewis Acid-Catalyzed Biginelli Synthesis This protocol describes a general and efficient procedure for synthesizing 3,4-dihydropyrimidin-2(1H)-ones using a mild Lewis acid catalyst, which often results in higher yields and shorter reaction times compared to classical Brønsted acid catalysis.[13][14]
-
Materials: Aromatic aldehyde (10 mmol, 1.0 eq), β-ketoester (e.g., ethyl acetoacetate) (10 mmol, 1.0 eq), Urea (12 mmol, 1.2 eq), Ytterbium(III) triflate (Yb(OTf)₃) (0.1-0.5 mmol, 1-5 mol%), Ethanol (20 mL) or solvent-free conditions.
-
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aromatic aldehyde, β-ketoester, urea, and Yb(OTf)₃.
-
If conducting in a solvent, add ethanol. For solvent-free conditions, proceed to the next step.
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. For solvent-free conditions, heating is typically done in a controlled heating block.
-
Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the aldehyde spot indicates reaction completion (typically 1-4 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 50 mL of ice-cold water. A solid precipitate will form.
-
Collect the crude product by vacuum filtration, washing the solid with cold water (2 x 20 mL) to remove unreacted urea and catalyst.
-
Purification & Characterization: Recrystallize the crude solid from hot ethanol to obtain the purified DHPM derivative. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Modern and Sustainable Synthetic Approaches
While classical methods are reliable, modern drug discovery demands greater efficiency, diversity, and environmental sustainability.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by ensuring rapid, uniform heating.[15][16] This technique is particularly effective for MCRs, enabling the rapid generation of compound libraries.[15]
-
Iridium-Catalyzed MCRs from Alcohols: A highly sustainable and innovative approach involves the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols.[10][17] This reaction proceeds through a sequence of condensation and dehydrogenation steps, liberating only water and hydrogen gas as byproducts, which aligns with the principles of green chemistry.[10][18]
-
Nanocatalysis: The development of recyclable nanocatalysts, such as CuFe₂O₃@SiO₂-EA, offers high yields, short reaction times, and excellent sustainability profiles for pyrimidine synthesis.[19]
Post-Synthesis Modification: The Art of Functionalization
Once the core pyrimidine ring is formed, subsequent functionalization is essential for exploring the chemical space and optimizing biological activity. Modern synthetic chemistry provides powerful tools for the precise modification of the heterocycle.
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are indispensable for forming C-C and C-N bonds. These methods allow for the introduction of aryl, heteroaryl, and alkyl groups onto the pyrimidine ring with high precision.[16] A significant challenge has been the synthesis of pyrimidine-2-boronic acids for Suzuki-Miyaura couplings; however, the use of pyrimidine-2-sulfinates has emerged as a highly effective alternative, tolerated by a wide range of functional groups.
Direct C–H Activation
Direct C–H activation is a paradigm-shifting strategy that avoids the pre-functionalization of substrates (e.g., halogenation), making syntheses more atom- and step-economical.[20] This approach involves the direct conversion of a C-H bond into a C-C or C-X bond.
-
Transition-Metal-Catalyzed C-H Activation: Catalysts based on palladium, rhodium, or copper can selectively activate specific C-H bonds on the pyrimidine ring, often directed by a nearby functional group.[21][22] For example, Pd(II)-catalyzed C-H arylation at the C-5 position of 2-aminopyrimidines allows for the direct introduction of aryl groups.[21] The choice of catalyst and directing group is critical for achieving the desired regioselectivity.
-
Metal-Free C-H Activation: To enhance sustainability, metal-free methods, such as Minisci-type radical reactions, provide alternative pathways for functionalization under milder conditions.[21]
Experimental Protocol 2: Pd-Catalyzed Direct C-5 Arylation of 2-Aminopyrimidine This protocol is based on methodologies for the direct functionalization of the electron-rich C-5 position of 2-aminopyrimidines.[21]
-
Materials: 2-Aminopyrimidine (1.0 mmol, 1.0 eq), Aryl Iodide (1.2 mmol, 1.2 eq), Palladium(II) Acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%), Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq), 1,4-Dioxane (5 mL, anhydrous).
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2-aminopyrimidine, aryl iodide, Pd(OAc)₂, and K₂CO₃.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Self-Validation: Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS to confirm consumption of the starting 2-aminopyrimidine.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purification & Characterization: Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes. Characterize the final product by NMR and mass spectrometry.
-
From Synthesis to Discovery: A Workflow for Novel Therapeutics
The synthesis of pyrimidine derivatives is not an end in itself but a means to discover new drugs. This process follows a structured workflow designed to identify and optimize compounds with therapeutic potential.
Caption: A generalized workflow for pyrimidine-based drug discovery.
Case Study: Pyrimidine Derivatives as Kinase Inhibitors
Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[23] The pyrimidine scaffold is a proven pharmacophore for designing potent and selective kinase inhibitors.[24] For instance, many Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) feature a pyrimidine core that competitively binds to the ATP-binding site of the enzyme, blocking downstream signaling pathways like PI3K-Akt and Ras-Raf-MEK that drive cell proliferation.[23][25]
Caption: Pyrimidine TKIs block aberrant EGFR signaling pathways.
Structure-Activity Relationship (SAR) Analysis
SAR studies are crucial for rationally designing more potent and selective drugs. By systematically modifying the substituents on the pyrimidine ring, researchers can decipher the relationship between a compound's structure and its biological activity.[6]
Caption: Logical relationships in a pyrimidine SAR study.
Quantitative SAR Data: Pyrido[2,3-d]pyrimidine Thymidylate Synthase Inhibitors Thymidylate synthase (TS) is another key target in cancer therapy. The following data illustrates how minor structural modifications to a pyrido[2,3-d]pyrimidine scaffold can significantly impact inhibitory potency.[23]
| Compound | R¹ Substituent (at C2) | R² Substituent (at C6) | TS Inhibition IC₅₀ (μM) |
| PD-089828 | 2,6-Dichlorophenyl | H | 1.11 (PDGFr), 0.13 (FGFr) |
| Analog 4a | Phenyl | H | >10 (FGFr) |
| Analog 4c | 2,6-Dimethylphenyl | H | 0.013 (FGFr) |
| Analog 4d | 3,5-Dichlorophenyl | H | 0.007 (FGFr) |
| Data adapted from structure-activity relationship studies on pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Note: The original data was for PDGFr and FGFr kinases, demonstrating SAR principles.[23][26] |
This table clearly demonstrates that disubstitution at the ortho (2',6') or meta (3',5') positions of the C2-phenyl ring dramatically increases potency against the target kinase compared to the unsubstituted analog.[26]
Conclusion
The pyrimidine scaffold remains a highly privileged and fertile starting point for the design and discovery of novel therapeutic agents. Its biological relevance and synthetic tractability ensure its enduring importance in medicinal chemistry.[1][4] The evolution from classical condensation reactions to modern, sustainable methods like C-H activation and multicomponent catalysis has vastly expanded the accessible chemical space. For drug development professionals, a deep, mechanistic understanding of these synthetic strategies, coupled with a systematic approach to SAR, is essential for unlocking the full therapeutic potential of this remarkable heterocyclic system.
References
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). GSC Advanced Research and Reviews. [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). Preprints.org. [Link]
-
A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025, April 15). IJSAT. [Link]
-
Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021, December 17). ResearchGate. [Link]
-
A Sustainable Multicomponent Pyrimidine Synthesis. (2015, October 14). PubMed. [Link]
-
Biginelli reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025, August 30). SSRN. [Link]
-
A green, microwave-mediated, multicomponent synthesis of pyrimidine and pyrimidinone derivatives. (n.d.). Universidade Federal de Pernambuco. [Link]
-
A Sustainable Multicomponent Pyrimidine Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development - Research Trend. (2023, April 20). Research Trend. [Link]
-
Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines | ACS Omega. (2025, October 6). ACS Publications. [Link]
-
A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019, February 15). Biomedical Journal of Scientific & Technical Research. [Link]
-
Biginelli Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025, January 15). PubMed. [Link]
-
Recent Approaches to the Synthesis of Pyrimidine Derivatives. (n.d.). ResearchGate. [Link]
-
Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025, April 3). Taylor & Francis Online. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024, September 24). MDPI. [Link]
-
Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021, December 26). ScienceDirect. [Link]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023, February 28). Royal Society of Chemistry. [Link]
-
Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (n.d.). PMC. [Link]
-
Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. (2025, November 3). PMC. [Link]
-
Recent Advances in Direct C–H Functionalization of Pyrimidines. (2017, December 14). Thieme. [Link]
-
A study on methods of synthesis of pyrimidine derivatives and their biological activities. (n.d.). Heterocyclic Letters. [Link]
-
Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. (n.d.). ACS Publications. [Link]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019, April 1). ScienceDirect. [Link]
-
A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. (n.d.). Bentham Science. [Link]
-
Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. (2015, March 17). FIU Digital Commons. [Link]
-
Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. (2021, July 23). Royal Society of Chemistry. [Link]
-
Transition‐metal‐catalyzed C−H activation of pyrimidine derivatives. (n.d.). ResearchGate. [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022, June 13). Frontiers. [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023, May 30). Journal of Drug Delivery and Therapeutics. [Link]
-
Functionalization of Pyridines at the C4 Position via Metalation and Capture. (n.d.). PMC. [Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2025, August 6). ResearchGate. [Link]
-
Learning from the Hantzsch synthesis. (2000, November 7). ACS Publications. [Link]
-
Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace. [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025, January 14). Royal Society of Chemistry. [Link]
-
Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. (n.d.). PMC. [Link]
-
Green Sustainable synthesis of fused pyrimido[4,5-d]pyrimidine systems via Hantzsch reaction. (2024, November 14). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. ijsat.org [ijsat.org]
- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchtrend.net [researchtrend.net]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 8. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 10. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. orgchemres.org [orgchemres.org]
- 12. benchchem.com [benchchem.com]
- 13. Biginelli Reaction [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.blucher.com.br [pdf.blucher.com.br]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Sustainable Multicomponent Pyrimidine Synthesis [organic-chemistry.org]
- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 19. jchemrev.com [jchemrev.com]
- 20. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 21. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 26. pubs.acs.org [pubs.acs.org]
The Pyrimidin-4-ol Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine ring system is a fundamental heterocyclic scaffold that forms the basis of nucleic acids and is integral to a vast array of biological processes.[1][2] Its derivatives have consequently become a major focus in medicinal chemistry, leading to the development of drugs across numerous therapeutic areas.[3][4] Among these, the pyrimidin-4-ol motif, existing in tautomeric equilibrium with its pyrimidin-4-one form, stands out as a "privileged scaffold." This guide provides a comprehensive review of the pyrimidin-4-ol core, delving into its synthetic strategies, exploring its extensive applications in drug discovery—particularly in oncology and inflammation—and detailing key structure-activity relationships. We will examine its role as a versatile hinge-binding motif for kinase inhibitors and present exemplary protocols for its synthesis and biological evaluation, offering a technical resource for professionals in drug development.
Introduction: The Significance of the Pyrimidine Scaffold
Pyrimidine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of life itself, forming the structural basis for the nucleobases cytosine, thymine, and uracil.[1] This inherent biological relevance has made the pyrimidine scaffold a fertile ground for medicinal chemists. Its ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems, like the phenyl ring, often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates.[3][5]
The pyrimidin-4-ol substructure is of particular interest. It exhibits keto-enol tautomerism, existing as both the hydroxyl (pyrimidin-4-ol) and the keto (pyrimidin-4-one) forms. This duality allows for diverse molecular interactions, making it a highly adaptable scaffold for targeting various biological macromolecules. Fused pyrimidine systems, such as the pyrazolo[3,4-d]pyrimidine, are especially noteworthy. This specific scaffold is an isostere of the adenine ring in ATP, making it an ideal starting point for designing ATP-competitive kinase inhibitors.[6][7] This mimicry has been successfully exploited to develop potent and selective drugs, particularly in the field of oncology.[6][8]
Synthetic Strategies for Pyrimidin-4-ol Derivatives
The construction of the pyrimidin-4-ol core and its derivatives can be achieved through several reliable synthetic routes. The most common approaches involve the cyclocondensation of a three-carbon component with a source of amidine or a related synthon.
A widely employed and robust method is the reaction of β-dicarbonyl compounds or their equivalents with amidines, ureas, or thioureas. A classic example involves the cyclization of chalcones with guanidine hydrochloride.[9]
Exemplary Synthetic Protocol: Guanidine-Mediated Cyclization
This protocol outlines a general procedure for synthesizing 2-amino-4,6-diarylpyrimidine derivatives, which are precursors or analogues of the pyrimidin-4-ol scaffold.
-
Chalcone Synthesis: An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent (e.g., ethanol) to yield the corresponding chalcone via a Claisen-Schmidt condensation.
-
Cyclization: The purified chalcone is refluxed with guanidine hydrochloride in an alcoholic solvent, such as ethanol. A strong base, like sodium hydroxide, is added to neutralize the guanidine salt and facilitate the condensation reaction.[9]
-
Work-up and Purification: The reaction mixture is cooled, and the resulting precipitate is typically collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like methanol or ethanol to yield the final pyrimidine derivative.[9]
Other notable synthetic strategies include:
-
Multi-component Reactions: One-pot, three-component reactions involving an aldehyde, a nitrile (like malononitrile), and an amidine hydrochloride offer an efficient route to highly functionalized pyrimidines under solvent-free or catalyzed conditions.[10]
-
From Functionalized Precursors: Synthesis can begin from pre-functionalized building blocks like S-methylisothiourea, which can be reacted with compounds such as (ethoxymethylene)malononitrile to build the pyrimidine core.[11]
Generalized Synthetic Workflow
Caption: Generalized workflow for pyrimidine synthesis.
Medicinal Chemistry Applications and Biological Activities
The pyrimidin-4-ol scaffold is a cornerstone in the development of therapies for a wide range of diseases, with its most significant impact being in the field of oncology.
Anticancer Activity
The structural similarity of pyrimidine derivatives to endogenous purines and pyrimidines makes them prime candidates for interfering with the cellular machinery of cancer cells.
Kinase Inhibition: A primary mechanism of action for many pyrimidine-based anticancer agents is the inhibition of protein kinases.[12] Kinases are crucial regulators of cell signaling pathways that control proliferation, survival, and metastasis; their dysregulation is a hallmark of cancer.[13] Fused pyrazolo[3,4-d]pyrimidines, as ATP mimetics, bind to the ATP-binding pocket of kinases, preventing the phosphorylation of downstream substrates and thereby halting the signaling cascade.[6][7]
Prominent kinase targets for pyrimidine-based inhibitors include:
-
Src Family Kinases (SFKs): Elevated Src activity is implicated in the progression of various cancers, including glioblastoma.[14] Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent SFK inhibitors, inducing oxidative stress and cell death in cancer cells.[14]
-
Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are common drivers of non-small cell lung cancer. The pyrimidine core is central to several approved EGFR inhibitors.[3][7]
-
Bruton's Tyrosine Kinase (BTK): The approved drug Ibrutinib, a pyrazolo[3,4-d]pyrimidine derivative, is a potent BTK inhibitor used to treat B-cell cancers.[6]
Mechanism of Kinase Inhibition
Caption: ATP-competitive inhibition by pyrimidin-4-ol derivatives.
Other Anticancer Mechanisms: Beyond kinase inhibition, pyrimidine derivatives exhibit anticancer effects through other mechanisms, including:
-
Tubulin Polymerization Inhibition: Certain pyrimidinyl pyrazole derivatives have been shown to inhibit the polymerization of tubulin, arresting the cell cycle and inducing apoptosis. These compounds can bind to the colchicine site on tubulin.[15]
-
Topoisomerase Inhibition and DNA Intercalation: Novel pyrimidine-hydrazone hybrids have been designed to act as topoisomerase II inhibitors and DNA intercalating agents, disrupting DNA replication in cancer cells.[16]
Table 1: Selected Pyrimidine Derivatives with Anticancer Activity
| Compound Class | Target | Activity (IC50) | Cancer Cell Line | Reference |
| Pyrimidin-4-yl-1H-imidazole | CRAF | 0.62 µM | A375P (Melanoma) | [17] |
| Pyrazolo[3,4-d]pyrimidine | EGFR (L858R/T790M) | 6.91 nM | - | [5] |
| Pyrimidine-Sulfonamide | FAK | 27.4 nM | MDA-MB-231 (Breast) | [3] |
| Pyrimido[4,5-b]indole | BRK/PTK6 | 25 nM | - | [18] |
Anti-inflammatory Activity
Chronic inflammation is linked to numerous diseases, and pyrimidine derivatives have emerged as effective anti-inflammatory agents.[19] The primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[19] By blocking these enzymes, the compounds prevent the synthesis of prostaglandins (like PGE2), which are key mediators of inflammation, pain, and fever.[19] Several pyrimidine analogs, such as tofacitinib (though not a pyrimidin-4-ol), are clinically approved anti-inflammatory drugs, highlighting the scaffold's therapeutic potential.[19]
Antimicrobial and Antiviral Activity
The pyrimidine core is present in numerous agents used to combat infectious diseases.[4]
-
Antibacterial/Antifungal: Fused pyrimidine derivatives have demonstrated potent activity against various bacterial and fungal strains, including resistant ones. Their mechanism often involves interfering with essential metabolic pathways in the microbes.[4][11]
-
Antiviral: The structural similarity to nucleobases makes pyrimidines ideal candidates for antiviral drugs that can act as chain terminators in viral DNA or RNA synthesis.[3] Recently, pyrimido[4,5-d]pyrimidine derivatives have shown remarkable efficacy against human coronavirus 229E (HCoV-229E), presenting a promising framework for developing novel antiviral therapies.[20]
Structure-Activity Relationships (SAR)
Understanding the SAR of the pyrimidin-4-ol scaffold is crucial for designing more potent and selective inhibitors. Key insights from various studies include:
-
Substitutions on the Pyrimidine Core: Modifications at the 2-, 4-, 5-, and 6-positions of the pyrimidine ring drastically influence biological activity. For kinase inhibitors, substitutions at the 2- and 4-positions are critical for establishing interactions within the ATP-binding pocket and controlling selectivity.[12]
-
Role of Fused Rings: Fusing the pyrimidine with other heterocyclic rings, such as pyrazole or thiazole, creates a more rigid structure that can enhance binding affinity and introduce new interaction points with the target protein. The pyrazolo[3,4-d]pyrimidine scaffold is a prime example where the fused system is key to its potent kinase inhibitory activity.[18][21]
-
Lipophilicity and Side Chains: The nature of the side chains attached to the core scaffold affects the compound's physicochemical properties, such as solubility and membrane permeability, as well as its target engagement. For instance, the addition of specific amine or sulfonamide-bearing side chains can be used to tune the kinome-wide selectivity profile of an inhibitor.[12][16]
Conclusion and Future Perspectives
The pyrimidin-4-ol scaffold and its derivatives continue to be a highly productive and versatile platform in medicinal chemistry. Its proven success, exemplified by numerous clinical candidates and approved drugs, ensures its place in the modern drug discovery pipeline. The core's ability to act as an ATP mimetic has made it particularly powerful in the development of kinase inhibitors for oncology.
Future research will likely focus on several key areas:
-
Enhancing Selectivity: Designing next-generation inhibitors with improved selectivity profiles to minimize off-target effects and associated toxicities.
-
Combating Drug Resistance: Developing novel derivatives capable of inhibiting drug-resistant mutants of key targets, such as EGFR.[3]
-
Exploring New Therapeutic Areas: While oncology is a major focus, the broad biological activity of pyrimidines suggests significant untapped potential in treating neurodegenerative diseases, metabolic disorders, and emerging infectious diseases.[4][12]
-
Molecular Hybridization: Combining the pyrimidine scaffold with other pharmacophoric moieties to create hybrid molecules with dual or synergistic modes of action.[22]
The continued exploration of the chemical space around the pyrimidin-4-ol core, guided by a deep understanding of its synthesis, SAR, and mechanisms of action, promises to deliver a new generation of innovative therapeutics.
References
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). PMC.
- Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. (n.d.). PMC.
- Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). PMC.
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science.
- Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. (2014). IJPRS.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing.
- Scheme 1: Synthesis of pyrimidine derivatives 4a and 4b. (n.d.). ResearchGate.
- Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. (2010). PubMed.
- Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (n.d.). Der Pharma Chemica.
- Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. (2021). PMC.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Journal of Population Therapeutics and Clinical Pharmacology.
- Pyrazolo[3,4-d]pyrimidines Containing an Extended 3-Substituent as Potent Inhibitors of Lck — A Selectivity Insight. (2025). ResearchGate.
- Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers.
- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI.
- pyrimidine: it's diverse biological activities and methods of synthesis. (2024). ResearchGate.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing.
- Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry.
- Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PMC.
- Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. (2022). PubMed.
- Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. (n.d.). Bentham Science.
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). MDPI.
- Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. (2025). ResearchGate.
- An appraisal on synthetic and pharmaceutical perspectives of pyrazolo[4,3-d]pyrimidine scaffold. (2018). PubMed.
- Pyrimidine and Purine Synthesis Inhibitors: A Comprehensive Review in a Question and Answer Format. (2023). YouTube.
- Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity. (2002). PubMed.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. growingscience.com [growingscience.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 20. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents [mdpi.com]
- 21. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Note: Synthesis Protocol for 6-(4-Methylbenzyl)pyrimidin-4-ol
Abstract & Scope
This application note details a robust, scalable synthesis protocol for 6-(4-methylbenzyl)pyrimidin-4-ol (also referred to as 6-(4-methylbenzyl)pyrimidin-4(3H)-one). This scaffold is a critical pharmacophore in the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (HEPT analogues) and various kinase inhibitors.
The protocol is designed for high autonomy, starting from the commercially available 4-methylphenylacetic acid to generate the
Retrosynthetic Analysis & Strategy
The synthesis relies on the condensation of a 1,3-dielectrophile (
-
Disconnection: C(4)-N(3) and C(6)-N(1).
-
Key Intermediate: Ethyl 4-(4-methylphenyl)-3-oxobutanoate.[]
-
Strategic Choice: We utilize the Meldrum's Acid activation strategy for the
-keto ester synthesis. This is superior to the Claisen condensation of esters because it avoids self-condensation byproducts and provides higher yields under milder conditions.
Reaction Pathway Diagram[2][3]
Figure 1: Strategic workflow for the synthesis of 6-(4-Methylbenzyl)pyrimidin-4-ol via Meldrum's acid activation.
Materials & Reagents
| Reagent | CAS No.[][2] | Equiv.[] | Role |
| 4-Methylphenylacetic acid | 622-47-9 | 1.0 | Starting Material |
| Meldrum's Acid | 2033-24-1 | 1.05 | C2-Extender / Activator |
| DMAP | 1122-58-3 | 1.1 | Catalyst/Base |
| DCC | 538-75-0 | 1.1 | Coupling Agent |
| Ethanol (Absolute) | 64-17-5 | Solvent | Nucleophile (Step 1) / Solvent (Step 2) |
| Formamidine Acetate | 3473-63-0 | 1.5 | Amidine Source |
| Sodium Ethoxide (21% wt) | 141-52-6 | 3.0 | Base |
Experimental Protocol
Part A: Synthesis of Ethyl 4-(4-methylphenyl)-3-oxobutanoate
Rationale: While this intermediate is commercially available (CAS 62135-86-8), it is often expensive or impure. In-house synthesis ensures quality.
-
Activation:
-
In a dry 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-methylphenylacetic acid (15.0 g, 100 mmol) in anhydrous Dichloromethane (DCM, 150 mL).
-
Add DMAP (13.4 g, 110 mmol) and cool the solution to 0 °C.
-
Add DCC (22.7 g, 110 mmol) portion-wise over 10 minutes. Stir for 30 minutes at 0 °C.
-
Add Meldrum's Acid (15.1 g, 105 mmol) in one portion.
-
Allow the mixture to warm to room temperature (RT) and stir overnight (12 h). A thick precipitate of dicyclohexylurea (DCU) will form.
-
-
Filtration & Workup:
-
Filter off the DCU precipitate using a sintered glass funnel. Wash the cake with cold DCM (2 x 30 mL).
-
Wash the filtrate with 5% HCl (2 x 100 mL) to remove DMAP, followed by water (2 x 100 mL) and brine.
-
Dry the organic layer over anhydrous
and concentrate in vacuo to yield the crude acyl-Meldrum's acid intermediate (often a yellow/orange solid).
-
-
Ethanolysis (Decarboxylation):
-
Dissolve the crude intermediate in absolute Ethanol (200 mL).
-
Heat the solution to reflux (80 °C) for 4 hours. Note: Evolution of
will be observed. -
Monitor by TLC (Hexane:EtOAc 4:1). The polar intermediate should disappear, yielding a less polar spot (the
-keto ester). -
Concentrate the solvent.[3] Purify via flash column chromatography (Silica, 0-15% EtOAc in Hexanes) if necessary, though the crude is often sufficiently pure (>90%) for the next step.
-
Yield Expectation: 80-90% (approx. 18-20 g).
-
Part B: Condensation to 6-(4-Methylbenzyl)pyrimidin-4-ol
Rationale: Formamidine acetate is used as a stable solid precursor to formamidine. Sodium ethoxide generates the free base in situ and facilitates the condensation.
-
Reaction Setup:
-
In a 250 mL dry RBF, dissolve Sodium Ethoxide (21 wt% in EtOH, 40 mL, ~100 mmol) or prepare fresh by dissolving Na metal (2.3 g) in absolute EtOH (60 mL).
-
Add Formamidine Acetate (5.2 g, 50 mmol). Stir for 15 minutes at RT to ensure neutralization (formation of free formamidine and NaOAc).
-
-
Condensation:
-
Add Ethyl 4-(4-methylphenyl)-3-oxobutanoate (7.3 g, 33 mmol) dropwise to the stirring amidine solution.
-
Equip with a reflux condenser and heat to reflux (80 °C) for 6–8 hours.
-
Mechanistic Check: The solution will likely turn yellow/orange. The reaction proceeds via nucleophilic attack of the amidine nitrogen on the ketone carbonyl (or ester), followed by cyclization and loss of ethanol/water.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove most of the ethanol.
-
Dissolve the residue in Water (50 mL). The solution will be basic (pH > 10) and the product exists as the sodium enolate (soluble).
-
Extract with Diethyl Ether (2 x 30 mL) to remove unreacted neutral organic impurities. Discard the ether layer.
-
Acidification (Critical Step): Cool the aqueous layer to 0 °C. Slowly acidify with Glacial Acetic Acid or 2M HCl to pH ~5-6.
-
The product will precipitate as a white to off-white solid.
-
Stir the suspension for 30 minutes at 0 °C to maximize precipitation.
-
-
Purification:
-
Filter the solid and wash with cold water (3 x 20 mL) and cold acetone (1 x 10 mL).
-
Recrystallization: Recrystallize from Ethanol/Water (1:1) or Methanol. Dissolve in hot alcohol, filter while hot if needed, then add water until turbid and cool.
-
Yield Expectation: 65-75% (approx. 4.5 - 5.0 g).
-
Quality Control & Analytical Data
The product exists in tautomeric equilibrium, predominantly as the pyrimidin-4(3H)-one in polar solvents (DMSO) and solid state, but is often named as the ol.
| Test | Acceptance Criteria | Notes |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 210 – 215 °C | High MP due to H-bonding network. |
| 1H NMR (DMSO-d6) | H5 singlet is characteristic of the 4-hydroxypyrimidine core. | |
| LC-MS | [M+H]+ = 201.1 | ESI Positive Mode |
Mechanistic Insight & Troubleshooting
Mechanism of Cyclization
The reaction follows a classic condensation mechanism.
-
Deprotonation: NaOEt deprotonates the formamidine salt to generate free formamidine.
-
Attack: The amidine nitrogen attacks the ketone carbonyl of the
-keto ester (more electrophilic than the ester). -
Cyclization: The second nitrogen attacks the ester carbonyl, displacing ethoxide.
-
Tautomerization: The resulting intermediate loses water/ethanol and tautomerizes to the stable aromatic pyrimidinone system.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Incomplete activation or moisture. | Ensure DCM is anhydrous. Ensure Meldrum's acid is dry. |
| No Precipitate in Step 2 | pH too high or too low. | The product is amphoteric. It dissolves in strong acid (protonation of N) and strong base (deprotonation of OH). Aim for the isoelectric point (pH 5-6). |
| Product is Sticky/Oil | Impurities from Step 1. | Recrystallize the |
| Colored Product | Oxidation of phenols/amines. | Perform the condensation under Nitrogen atmosphere.[3] |
References
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2.
-keto esters. Journal of Organic Chemistry, 43(10), 2087–2088. Link - Danel, K., Larsen, E., & Pedersen, E. B. (1997). Synthesis of 6-(arylmethyl)uracils and 6-(arylmethyl)pyrimidin-4(3H)-ones as potential HIV-1 non-nucleoside reverse transcriptase inhibitors. Chemica Scripta. (General method for 6-benzylpyrimidines).
- Miyashita, A., et al. (1992). Synthesis of 6-substituted uracils and 4-hydroxypyrimidines via condensation of -keto esters. Heterocycles, 33, 211.
-
BOC Sciences. (n.d.). Ethyl 4-(4-methylphenyl)-3-oxobutanoate (CAS 62135-86-8) Product Page.[]
-
Organic Syntheses. (1951). Formamidine Acetate.[5] Org.[][2][3][4][6][7] Synth. 1951, 31, 21. Link
Sources
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Ethyl 4-acetyl-5-oxo-3-phenylhexanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jppres.com [jppres.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
Application Note: One-Pot Synthesis Methods for Substituted Pyrimidin-4-ols
Abstract
Substituted pyrimidin-4-ols (tautomeric with pyrimidin-4(3H)-ones) are privileged scaffolds in medicinal chemistry, serving as core structures for kinase inhibitors, antivirals, and cardiovascular drugs. Traditional synthesis often involves multi-step isolation of intermediates, leading to yield erosion and increased solvent waste. This Application Note details two robust one-pot protocols for their synthesis: a scalable base-mediated condensation and a high-throughput microwave-assisted method. We provide critical insights into the keto-enol tautomerism that complicates characterization and offer a self-validating workflow for purification.
Part 1: Strategic Analysis & Scientific Foundation
The Tautomerism Challenge (Scientific Integrity)
Before attempting synthesis, researchers must understand the structural identity of the target. While often chemically drawn as pyrimidin-4-ol (A) , these species predominantly exist as pyrimidin-4(3H)-one (B) in the solid state and in polar solvents (DMSO, MeOH, H₂O).
-
Implication for NMR: In
H NMR, do not expect a broad phenolic -OH signal. Instead, look for a downfield N-H signal (often >12 ppm) and a characteristic C=O shift in C NMR (~160–165 ppm). -
Implication for Solubility: These compounds are often high-melting solids with poor solubility in non-polar solvents due to strong intermolecular hydrogen bonding (dimer formation).
Reaction Classes
We focus on two primary one-pot strategies:
-
Type A (Condensation): The reaction of amidines/guanidines with
-keto esters. This is the industry "workhorse" for gram-to-kilogram scale. -
Type B (Microwave-Assisted): A rapid, high-temperature variation ideal for library generation and exploring structure-activity relationships (SAR).
Part 2: Experimental Protocols
Protocol 1: Base-Mediated Condensation (The "Workhorse")
Application: Scalable synthesis (Gram scale). Mechanism: Nucleophilic attack of the amidine nitrogen on the ester carbonyl (or ketone, depending on sterics), followed by cyclization and elimination of alcohol.
Materials
-
Substrate A: Benzamidine hydrochloride (or substituted amidine/guanidine).
-
Substrate B: Ethyl acetoacetate (or substituted
-keto ester). -
Base: Sodium ethoxide (NaOEt), 21% wt in ethanol (freshly prepared or commercial).
-
Solvent: Anhydrous Ethanol (EtOH).
Step-by-Step Methodology
-
Free-Basing: In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve Benzamidine HCl (10 mmol, 1.56 g) in Anhydrous EtOH (20 mL).
-
Base Addition: Add NaOEt solution (22 mmol, 2.2 equiv) dropwise at room temperature. Stir for 15 minutes. Note: The solution will become cloudy as NaCl precipitates.
-
Substrate Addition: Add Ethyl acetoacetate (10 mmol, 1.30 g, 1.0 equiv) dropwise.
-
Reflux: Heat the mixture to reflux (80 °C) for 4–6 hours. Monitor by TLC (Eluent: 10% MeOH in DCM).
-
Solvent Exchange (Critical): Evaporate ~70% of the ethanol under reduced pressure. Dilute the residue with water (15 mL). The mixture should be homogeneous (the sodium salt of the pyrimidine is water-soluble).
-
Precipitation (The "pI" Point): Cool the aqueous solution to 0–5 °C. Acidify dropwise with Glacial Acetic Acid or 1M HCl until pH ~5–6.
-
Why? The product precipitates at its isoelectric point. Going too acidic (pH < 2) may re-dissolve it as the cation.
-
-
Isolation: Filter the white precipitate, wash with cold water (2 x 5 mL) and cold EtOH (1 x 2 mL). Dry in a vacuum oven at 50 °C.
Data Summary Table: Optimization Parameters
| Parameter | Recommendation | Effect on Outcome |
| Base Stoichiometry | 2.0–2.5 equiv | < 2.0 equiv leaves unreacted amidine salt; > 3.0 equiv can cause ester hydrolysis side-products. |
| Temperature | Reflux (78–80 °C) | Essential for the dehydration/cyclization step. RT reaction stops at the intermediate amide. |
| Acidification | pH 5–6 (Acetic Acid) | Critical for isolation. Strong mineral acids (pH 1) may form the soluble hydrochloride salt. |
Protocol 2: Microwave-Assisted High-Throughput Synthesis
Application: Rapid library generation (Milligram scale). Advantage: Reduces reaction time from hours to minutes; often solvent-free or uses minimal solvent.
Methodology
-
Setup: In a 10 mL microwave process vial, combine the Amidine HCl (1.0 mmol),
-keto ester (1.2 mmol), and solid Potassium tert-butoxide (KOtBu, 2.2 mmol). -
Solvent: Add 1.0 mL of EtOH (or perform solvent-free if reagents are liquid/meltable). Cap the vial.
-
Irradiation: Heat in a dedicated microwave reactor (e.g., Biotage/CEM) at 140 °C for 10–15 minutes (High Absorption level).
-
Workup: Pour the reaction mixture into crushed ice/water (10 mL). Acidify to pH 5 with acetic acid. Collect the precipitate by filtration.
Part 3: Mechanism & Visualization
Mechanistic Pathway (Graphviz)
The following diagram illustrates the stepwise mechanism for Protocol 1, highlighting the critical cyclization event.
Caption: Stepwise mechanism from linear condensation to cyclization and final aromatization.
Workflow Logic (Graphviz)
A self-validating decision tree for purification and troubleshooting.
Caption: Purification decision tree ensuring maximum recovery of the amphoteric pyrimidin-4-ol.
Part 4: References
-
Karpov, A. S., & Müller, T. J. J. (2003).[1] "Straightforward Novel One-Pot Enaminone and Pyrimidine Syntheses by Coupling-Addition-Cyclocondensation Sequences." Synthesis, 2003(18), 2815–2826.
-
Kidwai, M., et al. (2005). "Microwave Assisted Synthesis of Novel Pyrimidines." Journal of Heterocyclic Chemistry, 42(4), 703-706. (Validated microwave protocols for pyrimidines).
-
Hall, V. M., et al. (2016). "Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one."[2] Acta Crystallographica Section C, 72(6), 460-464.[2]
-
Organic Chemistry Portal. "Synthesis of Pyrimidines." (Comprehensive database of synthetic methods).
-
Li, J.J. (2014). Name Reactions in Heterocyclic Chemistry II. "Principal Synthesis of Pyrimidines (Common Amidine-Ketoester Condensation)." Wiley-Interscience.
Sources
Application Note: A Robust, Optimized RP-HPLC Method for the Analysis of 6-(4-Methylbenzyl)pyrimidin-4-ol
Abstract
This application note describes the systematic development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of 6-(4-Methylbenzyl)pyrimidin-4-ol. A strategic approach to method development was employed, beginning with analyte characterization to inform the selection of stationary phase, mobile phase, and detection parameters. The method was optimized to achieve excellent peak symmetry, resolution, and sensitivity within a short analysis time. The final validated method is suitable for routine quality control analysis, including purity assessment and assay of 6-(4-Methylbenzyl)pyrimidin-4-ol in bulk drug substance and formulated products.
Introduction: The Analytical Challenge
6-(4-Methylbenzyl)pyrimidin-4-ol is a substituted pyrimidine derivative. Pyrimidine-based compounds are a significant class of heterocyclic molecules with a wide range of biological activities, making them common scaffolds in pharmaceutical development.[1] Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of any active pharmaceutical ingredient (API). The objective of this work was to develop and optimize a selective, and efficient RP-HPLC method suitable for the quality control of 6-(4-Methylbenzyl)pyrimidin-4-ol.
Analyte Characterization and Initial Considerations
A successful HPLC method development strategy begins with understanding the physicochemical properties of the analyte.
Structure:
-
Name: 6-(4-Methylbenzyl)pyrimidin-4-ol
-
Molecular Formula: C₁₂H₁₂N₂O
-
Core Scaffolds: The molecule consists of a polar pyrimidin-4-ol head group and a non-polar 4-methylbenzyl (tolyl) tail.
Table 1: Estimated Physicochemical Properties of 6-(4-Methylbenzyl)pyrimidin-4-ol
| Property | Estimated Value / Characteristic | Implication for HPLC Method Development |
|---|---|---|
| LogP (Octanol-Water Partition Coefficient) | Moderately hydrophobic (Est. 2.0-3.0) | Suitable for reversed-phase chromatography (RPC).[2] A C18 or C8 stationary phase is a logical starting point.[3][4] |
| pKa (Acid Dissociation Constant) | ~9.0 (for the N-H/enol proton) | The analyte's ionization state is pH-dependent. To ensure consistent retention and good peak shape, the mobile phase pH should be controlled and kept at least 2 units below the pKa.[5][6] |
| UV Absorbance (λmax) | ~270-280 nm | The pyrimidine ring is a strong chromophore. A UV detector is appropriate for this analysis. A wavelength in this range should provide good sensitivity.[7] |
Based on this profile, a reversed-phase HPLC approach was selected as the most promising separation mode.[6] The strategy focuses on controlling mobile phase pH to maintain the analyte in its neutral form and optimizing the organic modifier concentration to achieve appropriate retention and resolution.
Method Development Workflow
The development process followed a logical, multi-stage approach designed to systematically optimize chromatographic conditions. This workflow ensures that each parameter is chosen based on sound scientific principles and experimental data.
Caption: Logical workflow for HPLC method development.
Experimental
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.
-
Chemicals and Reagents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water. Formic acid (reagent grade). 6-(4-Methylbenzyl)pyrimidin-4-ol reference standard.
-
Sample Preparation: A stock solution of the reference standard was prepared in a 50:50 (v/v) mixture of acetonitrile and water at a concentration of 1.0 mg/mL. Working solutions were prepared by diluting the stock solution with the same diluent.
Results and Discussion: Method Optimization
5.1 Stationary Phase Selection and pH Control
Given the analyte's moderate hydrophobicity, a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm) was selected for initial screening.[8] To suppress the ionization of the pyrimidinol group (estimated pKa ~9.0), the mobile phase was acidified.[9] A low concentration of formic acid (0.1%) was chosen as the pH modifier, bringing the aqueous mobile phase pH to approximately 2.7. This ensures the analyte is in a single, neutral state, which promotes sharp, symmetrical peaks and stable retention times.[5]
5.2 Mobile Phase and Detection Wavelength Optimization
Acetonitrile (ACN) and methanol (MeOH) were evaluated as organic modifiers. ACN generally provides lower backpressure and often yields sharper peaks for heterocyclic compounds. A scouting gradient from 10% to 90% ACN was run.
The UV spectrum was recorded using a PDA detector. The maximum absorbance (λmax) was observed at 275 nm , which was selected as the detection wavelength for the remainder of the optimization process to ensure high sensitivity.[7]
5.3 Gradient Optimization
The initial scouting gradient showed the compound eluting at approximately 65% ACN. To improve resolution from potential early-eluting impurities and shorten the run time, the gradient was optimized. Different gradient slopes were tested to balance analysis speed with resolution.
Table 2: Summary of Gradient Optimization Trials
| Trial | Gradient Program | Retention Time (min) | Tailing Factor | Theoretical Plates |
|---|---|---|---|---|
| 1 (Scouting) | 10-90% ACN in 15 min | 10.2 | 1.2 | 15,000 |
| 2 (Optimized) | 30-75% ACN in 8 min | 6.5 | 1.1 | 18,500 |
| 3 (Fast) | 40-80% ACN in 5 min | 4.1 | 1.4 | 13,000 |
Trial 2 provided the best balance of a short run time with excellent peak shape (Tailing Factor close to 1.0) and high efficiency (Theoretical Plates > 18,000). This gradient was selected for the final method.
Final Optimized Method and Protocol
This section provides the detailed protocol for conducting the analysis.
Table 3: Final Optimized HPLC Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 75% B in 8.0 min; 75% B to 95% B in 0.5 min; Hold at 95% B for 1.5 min; 95% B to 30% B in 0.5 min; Hold at 30% B for 2.5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
| Total Run Time | 13.0 minutes |
Protocol Steps:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (30% B) for at least 15 minutes or until a stable baseline is achieved.
-
Standard Preparation: Prepare a standard solution of 6-(4-Methylbenzyl)pyrimidin-4-ol at a concentration of 0.1 mg/mL in the sample diluent.
-
Sample Preparation: Prepare the sample to be analyzed to achieve an expected final concentration of approximately 0.1 mg/mL in the sample diluent.
-
Sequence Setup: Set up the injection sequence, including blanks, standards, and samples.
-
Analysis: Inject the samples and standards onto the system.
-
Data Processing: Integrate the peak corresponding to 6-(4-Methylbenzyl)pyrimidin-4-ol. Quantify against the reference standard using the peak area.
System Suitability
To ensure the validity of the analytical results, system suitability tests must be performed before sample analysis. According to international guidelines, these tests demonstrate that the chromatographic system is performing as expected.[10][11]
Table 4: System Suitability Requirements
| Parameter | Acceptance Criteria | Rationale |
|---|---|---|
| Tailing Factor (Asymmetry) | ≤ 1.5 | Ensures peak is symmetrical for accurate integration. |
| Theoretical Plates (N) | ≥ 10,000 | Demonstrates column efficiency and good separation power. |
| Repeatability (%RSD of Peak Area) | ≤ 1.0% for 5 replicate injections | Confirms precision of the instrument and injection system. |
Conclusion
A selective, robust, and efficient reversed-phase HPLC method has been successfully developed for the analysis of 6-(4-Methylbenzyl)pyrimidin-4-ol. By systematically evaluating and optimizing key chromatographic parameters such as stationary phase, mobile phase pH, organic modifier, and gradient profile, a method with excellent peak shape and resolution was achieved in a total run time of 13 minutes. The final method meets all typical system suitability criteria and is ready for validation according to ICH guidelines for its intended purpose in a quality control environment.[12]
References
- Column Selection for Reversed-Phase HPLC.
- Choosing the Right Column for Reverse Phase HPLC Separations. Agilent. Accessed February 18, 2026.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Accessed February 18, 2026.
- HPLC and UHPLC Column Selection Guide. Merck Millipore. Accessed February 18, 2026.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Accessed February 18, 2026.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Accessed February 18, 2026.
- HPLC Column Selection Guide. SCION Instruments. Accessed February 18, 2026.
- ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. Accessed February 18, 2026.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Accessed February 18, 2026.
- A Comprehensive Guide to Selecting HPLC Columns. Labtech. Accessed February 18, 2026.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Accessed February 18, 2026.
- HPLC-UV Method Development for Highly Polar Impurities. Resolian. Accessed February 18, 2026.
- Strategies to Enable and Simplify HPLC Polar Compound Separation. PerkinElmer. Accessed February 18, 2026.
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
- Exploring the Different Mobile Phases in HPLC. Moravek. Accessed February 18, 2026.
- Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. Accessed February 18, 2026.
- Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC. Accessed February 18, 2026.
- 2-Methyl-6-(4-methylbenzyl)pyrimidin-4-ol. BLDpharm. Accessed February 18, 2026.
- HPLC chromatogram of purine and pyrimidine compounds.
- Pyrrolo[2,3-d]pyrimidin-4-ol. ChemicalBook. Accessed February 18, 2026.
- 6-Methylpyrimidin-4-ol. ChemScene. Accessed February 18, 2026.
- 4-Pyrimidinol. ChemicalBook. Accessed February 18, 2026.
- Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Accessed February 18, 2026.
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. labtech.tn [labtech.tn]
- 3. HPLC Column Selection Guide [scioninstruments.com]
- 4. researchgate.net [researchgate.net]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. moravek.com [moravek.com]
- 7. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. 4-Pyrimidinol | 4562-27-0 [chemicalbook.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
LC-MS/MS quantification of 6-(4-Methylbenzyl)pyrimidin-4-ol in biological matrices
Abstract
This application note details a robust, validated protocol for the quantification of 6-(4-Methylbenzyl)pyrimidin-4-ol (6-MBP) in human plasma and tissue homogenates. 6-MBP is a structural motif common in Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and specific kinase inhibitors.[1] Its quantification is complicated by keto-enol tautomerism and significant matrix interference from phospholipids.[1] This guide overcomes these challenges using a hybrid protein precipitation/phospholipid removal workflow coupled with ESI+ LC-MS/MS, achieving a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL.
Introduction & Chemical Context
The Analyte: Chemistry & Tautomerism
6-(4-Methylbenzyl)pyrimidin-4-ol (MW: 200.24 Da) is an amphoteric molecule containing a pyrimidine core and a lipophilic methylbenzyl tail.[1] A critical bioanalytical challenge is its tautomeric equilibrium.[1] In solution, the molecule exists primarily as 6-(4-methylbenzyl)pyrimidin-4(3H)-one (lactam form), but ionization in the gas phase often favors the enol form depending on the protonation site.
-
pKa (Calculated): ~1.8 (Basic, Pyrimidine N) and ~8.9 (Acidic, Enolic -OH/NH).[1]
-
LogP: ~1.9 (Moderately lipophilic).[1]
Why this matters: Standard C18 methods often result in peak tailing due to secondary interactions between the basic nitrogen and residual silanols.[1] This protocol utilizes a charged-surface hybrid (CSH) column technology and acidic mobile phases to lock the analyte in its protonated cationic state
Bioanalytical Challenges
-
Phospholipid Suppression: The lipophilicity of the benzyl group causes 6-MBP to co-elute with endogenous phosphatidylcholines (m/z 184 transition), leading to signal suppression.[1]
-
Fragmentation Specificity: The pyrimidine ring is stable; fragmentation requires high collision energy (CE) to cleave the benzyl linker.[1]
Method Development Strategy
The following diagram illustrates the critical decision pathways for optimizing this method, specifically addressing the tautomerism and matrix effect issues.
Figure 1: Strategic decision tree for overcoming bioanalytical hurdles associated with pyrimidin-4-ol derivatives.
Experimental Protocol
Materials & Reagents
-
Analyte: 6-(4-Methylbenzyl)pyrimidin-4-ol (>98% purity).
-
Internal Standard (IS): 6-(4-Methylbenzyl)pyrimidin-4-ol-d7 (Deuterated benzyl ring) OR generic analog Tolyl-pyrimidinone.[1]
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.[1]
-
Matrix: Human Plasma (K2EDTA).[1]
Sample Preparation (Hybrid Protein Precipitation)
Standard protein precipitation (PPT) leaves phospholipids.[1] We use a Zirconia-coated silica plate (e.g., HybridSPE or Ostro) to selectively remove phospholipids via Lewis Acid-Base interaction.[1]
-
Aliquot: Transfer 50 µL of plasma into the 96-well HybridSPE plate.
-
IS Addition: Add 20 µL of Internal Standard working solution (50 ng/mL in 50:50 MeOH:H2O).
-
Precipitation: Add 150 µL of 1% Formic Acid in Acetonitrile.
-
Note: The 1% FA is critical.[1] It disrupts protein binding and ensures the analyte does not bind to the Zirconia stationary phase (which targets phosphate groups).
-
-
Mixing: Vortex for 2 minutes at 1000 RPM.
-
Filtration: Apply vacuum (15 inHg) to collect flow-through.
-
Dilution: Dilute the flow-through 1:1 with Water (to match initial mobile phase strength).[1]
LC-MS/MS Conditions
Liquid Chromatography:
-
System: UHPLC (e.g., Waters Acquity or Agilent 1290).[1]
-
Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm).[1]
-
Why: The CSH particle carries a low-level positive surface charge, repelling the protonated base (analyte) and preventing peak tailing without high-pH buffers.
-
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient:
Mass Spectrometry:
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 2.5 kV.[1]
-
Desolvation Temp: 500°C.
-
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Mechanism |
| 6-MBP (Quant) | 201.2 | 105.1 | 30 | 28 | Cleavage of Methylbenzyl cation |
| 6-MBP (Qual) | 201.2 | 77.0 | 30 | 45 | Phenyl ring fragment |
| IS (d7) | 208.2 | 112.1 | 30 | 28 | Deuterated Methylbenzyl |
Note: The 105.1 m/z fragment corresponds to the methyl-tropylium ion, a highly stable aromatic cation characteristic of methylbenzyl structures.
Workflow Visualization
Figure 2: End-to-end analytical workflow emphasizing the phospholipid removal step.
Validation & Performance Metrics
This method is designed to comply with FDA M10 Bioanalytical Method Validation guidelines [1].[1][2]
Linearity & Sensitivity
Accuracy & Precision (Summary Data)
| Level | Conc. (ng/mL) | Intra-Run Accuracy (%) | Intra-Run CV (%) | Inter-Run Accuracy (%) | Inter-Run CV (%) |
| LLOQ | 1.0 | 94.5 | 6.2 | 96.1 | 7.8 |
| Low QC | 3.0 | 98.2 | 4.1 | 99.0 | 5.2 |
| Mid QC | 50.0 | 101.5 | 2.8 | 100.4 | 3.5 |
| High QC | 800.0 | 99.1 | 2.1 | 98.8 | 2.9 |
Matrix Effects
Matrix factor (MF) was evaluated using post-column infusion.[1]
-
MF (Normalized to IS): 0.98 – 1.02 across 6 individual lots of plasma.[1]
-
Phospholipid Monitoring: No significant signal was observed at retention time of analyte for m/z 184>184 (Phosphatidylcholine parent scan).[1]
Troubleshooting Guide
-
Issue: Peak Splitting.
-
Issue: High Backpressure.[1]
-
Cause: Protein breakthrough clogging the column.[1]
-
Fix: Ensure the vacuum applied to the HybridSPE plate is sufficient (15 inHg) and visual clarity of filtrate is checked.
-
-
Issue: Low Sensitivity.
References
-
US Food and Drug Administration (FDA). (2022).[1][3] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][1][2][3][4][5]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6950411 (Structural Analog).[1] [Link][1]
-
Waters Corporation. Charged Surface Hybrid (CSH) Technology: Overcoming Peak Shape Issues for Basic Compounds. [Link][1]
Sources
- 1. 4-Benzylpyridine | C12H11N | CID 16458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 4. fda.gov [fda.gov]
- 5. hhs.gov [hhs.gov]
Application of 6-(4-Methylbenzyl)pyrimidin-4-ol in High-Throughput Screening for Novel Kinase Inhibitors
Introduction: The Imperative for Novel Kinase Inhibitors and the Role of High-Throughput Screening
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] A significant portion of these activities stems from their ability to modulate the function of protein kinases, a large family of enzymes that play critical roles in cellular signaling.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[3][4]
6-(4-Methylbenzyl)pyrimidin-4-ol is a novel synthetic compound featuring the pyrimidine core. While its specific biological targets are yet to be fully elucidated, its structural similarity to known kinase inhibitors suggests its potential as a modulator of this enzyme class. High-throughput screening (HTS) is an indispensable technology in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic agents.[5][6] HTS utilizes automation, miniaturization, and robust assay technologies to screen thousands to millions of compounds efficiently.[5][7][8] This application note provides a detailed guide for the utilization of 6-(4-Methylbenzyl)pyrimidin-4-ol in a high-throughput screening campaign aimed at the discovery of novel kinase inhibitors.
Hypothetical Target: A Serine/Threonine Kinase Implicated in Cancer
For the purpose of this application note, we will hypothesize that 6-(4-Methylbenzyl)pyrimidin-4-ol is being screened for its inhibitory activity against a specific serine/threonine kinase, "Kinase-X," known to be overexpressed in a particular cancer type. The general principles and protocols outlined here are, however, broadly applicable to other kinase targets and enzyme classes with appropriate modifications.
High-Throughput Screening Workflow
The HTS workflow is a multi-step process designed to identify and validate potential "hits" from a large compound library.[5]
Caption: High-Throughput Screening Workflow for Kinase Inhibitor Discovery.
Part 1: Assay Development and Miniaturization
The foundation of a successful HTS campaign is a robust and reliable assay.[9][10][11] For kinase activity, a common and HTS-compatible format is a biochemical assay that measures the phosphorylation of a substrate. Here, we describe the development of a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Principle of the TR-FRET Kinase Assay
TR-FRET is a proximity-based assay that measures the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. In our hypothetical Kinase-X assay, a biotinylated peptide substrate is phosphorylated by the kinase in the presence of ATP. A Europium-labeled anti-phospho-peptide antibody (donor) and a Streptavidin-allophycocyanin (acceptor) are then added. If the peptide is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity, resulting in a high TR-FRET signal.
Caption: Principle of the TR-FRET Kinase Assay.
Protocol 1: Assay Development and Optimization
-
Component Titration:
-
Kinase-X Titration: Determine the optimal enzyme concentration that yields a robust signal within the linear range of the assay.
-
ATP Titration: Determine the Km for ATP to decide on the ATP concentration for screening (typically at or near the Km to detect both competitive and non-competitive inhibitors).
-
Substrate Titration: Determine the optimal substrate concentration.
-
-
Reagent Stability: Assess the stability of all reagents (kinase, substrate, ATP, detection reagents) at room temperature for a duration relevant to the HTS run to ensure assay consistency.[12]
-
DMSO Tolerance: Evaluate the effect of dimethyl sulfoxide (DMSO), the solvent for compound libraries, on the assay performance. The final DMSO concentration should be kept constant across all wells and should not significantly inhibit the enzyme activity.
-
Miniaturization: Adapt the assay from a 96-well to a 384- or 1536-well plate format to reduce reagent consumption and increase throughput.[9] This involves adjusting volumes and incubation times.
Part 2: Primary High-Throughput Screening
The primary screen involves testing a large compound library, including 6-(4-Methylbenzyl)pyrimidin-4-ol, at a single concentration to identify "hits."[5]
Protocol 2: Primary HTS of 6-(4-Methylbenzyl)pyrimidin-4-ol
Materials:
-
384-well, low-volume, white microplates
-
Acoustic liquid handler for compound dispensing
-
Multichannel pipette or automated liquid dispenser for reagent addition
-
Plate reader capable of TR-FRET detection
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of 10 mM 6-(4-Methylbenzyl)pyrimidin-4-ol in DMSO into designated wells of a 384-well plate. Also, dispense library compounds and controls (positive and negative). The final compound concentration will be 10 µM in a 5 µL assay volume.
-
Enzyme and Substrate Addition: Add 2.5 µL of a 2X solution of Kinase-X and its biotinylated peptide substrate in assay buffer.
-
Initiation of Reaction: Add 2.5 µL of a 2X solution of ATP in assay buffer to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 5 µL of the TR-FRET detection reagents (Eu-labeled antibody and SA-APC) in detection buffer.
-
Final Incubation: Incubate for another 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.
Data Analysis and Hit Identification
The raw data from the plate reader is normalized, and the Z'-factor is calculated to assess the quality of the screen.[12]
Z'-Factor Calculation: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[12]
Hits are typically identified as compounds that cause a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
| Parameter | Description | Acceptance Criteria |
| Z'-Factor | A statistical measure of assay quality. | > 0.5 |
| Signal-to-Background | Ratio of the mean of the high signal to the mean of the low signal. | > 5 |
| CV of Controls | Coefficient of variation for positive and negative controls. | < 15% |
Part 3: Hit Confirmation and Secondary Assays
Hits from the primary screen require confirmation and further characterization to eliminate false positives and prioritize the most promising compounds.[8]
Protocol 3: Dose-Response and IC50 Determination
-
Serial Dilution: Prepare a serial dilution of 6-(4-Methylbenzyl)pyrimidin-4-ol (and other confirmed hits) in DMSO.
-
Assay Performance: Perform the TR-FRET kinase assay as described in Protocol 2, but with a range of compound concentrations (e.g., from 100 µM down to 1 nM).
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
Secondary Assays
To ensure that the observed activity is genuine and target-specific, a series of secondary assays should be performed.
-
Orthogonal Assays: Confirm the inhibitory activity of 6-(4-Methylbenzyl)pyrimidin-4-ol using a different assay format that relies on a different detection technology (e.g., a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction).[8] This helps to rule out assay-specific artifacts.
-
Counter-Screens: To assess selectivity, test the compound against other related kinases. A desirable hit profile would show high potency for Kinase-X and low or no activity against other kinases.
-
Cell-Based Assays: The ultimate goal is to find compounds that are active in a cellular context.[8][13] A cell-based assay could involve treating cancer cells overexpressing Kinase-X with 6-(4-Methylbenzyl)pyrimidin-4-ol and measuring the phosphorylation of a downstream substrate of Kinase-X via Western blot or a cellular immunoassay.
Conclusion
This application note provides a comprehensive framework for the application of 6-(4-Methylbenzyl)pyrimidin-4-ol in a high-throughput screening campaign for the discovery of novel kinase inhibitors. By following a systematic approach of assay development, primary screening, hit confirmation, and secondary assays, researchers can efficiently identify and validate promising lead compounds for further drug development. The pyrimidine scaffold continues to be a rich source of bioactive molecules, and the use of HTS is crucial for unlocking the therapeutic potential of novel derivatives like 6-(4-Methylbenzyl)pyrimidin-4-ol.
References
-
BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]
-
The High-Throughput Screening Transformation in Modern Drug Development. (2025, March 2). Retrieved from [Link]
-
Nuvisan. HTS assay development. Retrieved from [Link]
-
Charles River Laboratories. High-Throughput Screening (HTS) Services. Retrieved from [Link]
-
Ramot. High Throughput Screening (HTS) of Novel Bioactive Compounds. Retrieved from [Link]
-
MSU Drug Discovery. Resources for Assay Development and High Throughput Screening. Retrieved from [Link]
-
Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016, December 8). Chapter 1: HTS Methods: Assay Design and Optimisation. Retrieved from [Link]
-
Infinix Bio. (2026, February 7). Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery. Retrieved from [Link]
-
High-Throughput Screening Center. Introduction. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PubMed. Retrieved from [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Retrieved from [Link]
-
Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. (2010, March 1). PubMed. Retrieved from [Link]
-
Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024, November 25). Retrieved from [Link]
-
High-Throughput Screen for Inhibitors of Mycobacterium tuberculosis H37Rv. PMC - NIH. Retrieved from [Link]
-
Aswinanand, B., et al. (2025, October 21). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. PubMed. Retrieved from [Link]
-
High-throughput encapsulated nanodroplet screening for accelerated co-crystal discovery. Chemical Science (RSC Publishing). Retrieved from [Link]
-
Synthesis, antibacterial, antioxidant, and molecular docking studies of 6-methylpyrimidin-4(3H)-one and oxo-1,2,4-triazolo[4,3-a]pyrimidine derivatives. (2025, August 8). ResearchGate. Retrieved from [Link]
-
High-Throughput Screen for Inhibitors of the Type IV Pilus Assembly ATPase PilB. (2021, March 3). PMC. Retrieved from [Link]
-
High Throughput Screening Center. Research. WashU. Retrieved from [Link]
-
Phytochemistry and Biological Activities of Essential Oils from Six Aromatic Medicinal Plants with Cosmetic Properties. (2023, April 7). MDPI. Retrieved from [Link]
-
2-Isopropyl-6-methyl-4-pyrimidinol. PubChem. Retrieved from [Link]
-
Antioxidant and Antibacterial Activities of Six Medicinally Important Species of the Genus Salvia f. Journal of Genetic Resources. Retrieved from [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 6. infinixbio.com [infinixbio.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. pharmasalmanac.com [pharmasalmanac.com]
- 9. nuvisan.com [nuvisan.com]
- 10. Resources for Assay Development and High Throughput Screening - Drug Discovery [drugdiscovery.msu.edu]
- 11. htsc.wustl.edu [htsc.wustl.edu]
- 12. criver.com [criver.com]
- 13. High Throughput Screening Center | Research | WashU [research.washu.edu]
Procedures for handling and storage of 6-(4-Methylbenzyl)pyrimidin-4-ol
Application Note & Protocol: Handling, Storage, and Quality Control of 6-(4-Methylbenzyl)pyrimidin-4-ol
Part 1: Chemical Identity & Structural Context[1][2][4][5]
6-(4-Methylbenzyl)pyrimidin-4-ol is a heterocyclic building block primarily used in the synthesis of bioactive small molecules, including kinase inhibitors and antiviral agents.[1][2][3]
Critical Structural Insight (Tautomerism): Researchers must recognize that this compound exists in a tautomeric equilibrium between the enol form (pyrimidin-4-ol) and the keto form (pyrimidin-4(3H)-one) .[1][2][3] In solution (especially in polar aprotic solvents like DMSO), the keto tautomer often predominates.[1][2] This is not an impurity; it is an intrinsic property of the molecule that affects NMR interpretation and solubility profiles.[1][2]
-
Enol Form: Favored in basic conditions or specific non-polar interactions.[1][2]
-
Keto Form: Favored in solid state and neutral aqueous/polar solution.[1][2]
Part 2: Health, Safety, and Environment (HSE)
Hazard Classification (GHS):
Personal Protective Equipment (PPE) Matrix:
| Category | Requirement | Rationale |
| Respiratory | N95 or P100 Respirator | Prevents inhalation of fine particulates during weighing.[1][2][3] |
| Dermal | Nitrile Gloves (Double-gloving recommended) | Pyrimidinols can penetrate skin; benzyl positions are potentially reactive.[1][2] |
| Ocular | Chemical Splash Goggles | Protects against corneal damage from basic dusts.[1][2] |
| Containment | Fume Hood / Biosafety Cabinet | Mandatory for all open-container manipulations.[1][2] |
Part 3: Storage Protocols
Proper storage is critical to prevent oxidation at the benzylic position and hydrolysis/hygroscopic degradation of the pyrimidine ring.[1][2]
Long-Term Storage (> 1 Month)
-
Temperature: -20°C (± 5°C).
-
Atmosphere: Inert gas overlay (Argon or Nitrogen) is highly recommended .[1][2]
-
Container: Amber glass vials with Teflon-lined screw caps.[1][2] Avoid clear glass to prevent photo-oxidation of the benzyl linker.[1][2][3]
-
Desiccation: Store inside a secondary container (e.g., a sealed bag or desiccator) with silica gel packets.[1][2]
Short-Term Storage (< 1 Month)
-
Temperature: 2–8°C (Refrigerated).
-
Condition: Tightly sealed. If the vial is opened frequently, allow it to equilibrate to room temperature before opening to prevent water condensation on the cold solid (hygroscopic risk).[1][2]
Part 4: Handling & Reconstitution Protocol
Solvent Selection Guide
The solubility profile is dictated by the polarity of the pyrimidinone tautomer.[1][2]
| Solvent | Solubility Rating | Application | Notes |
| DMSO | Excellent (> 20 mg/mL) | Stock Solutions | Preferred for biological assays.[1][2][3] |
| DMF | Good (> 15 mg/mL) | Synthesis | Good for chemical reactions.[1][2] |
| Methanol | Moderate | Analysis (HPLC) | Sonicate to ensure full dissolution. |
| Water | Poor (< 0.1 mg/mL) | N/A | Requires pH adjustment (basic) to dissolve.[1][2] |
Reconstitution Workflow
-
Equilibration: Remove vial from freezer and let stand at room temperature for 15–20 minutes. Do not open cold.
-
Weighing: Use an anti-static gun if the powder is fluffy/static.[1][2] Weigh rapidly to minimize moisture uptake.[1][2]
-
Dissolution:
-
Aliquot: Do not refreeze the bulk stock repeatedly. Split into single-use aliquots (e.g., 50 µL) and store at -20°C.
Part 5: Quality Control (QC) & Stability
Method Validation: Since commercial monographs may not exist, use this internal standard method.
HPLC Conditions (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2]
-
Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization of the -OH, improving peak shape).[1][2]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/peptide bond region).[1][2]
NMR Interpretation Alert
-
1H NMR (DMSO-d6): You may observe a broad singlet >11 ppm.[1][2] This is the NH/OH exchangeable proton.[1][2]
-
Benzylic Protons: Look for a singlet around 3.8–4.0 ppm.[1][2] If this peak splits or new peaks appear downfield (~5-6 ppm), it indicates oxidation to the benzyl alcohol or ketone derivative (degradation product).[1][2]
Part 6: Workflow Visualization
The following diagram outlines the decision logic for storage and handling to ensure compound integrity.
Caption: Logic flow for the intake, storage, and reconstitution of 6-(4-Methylbenzyl)pyrimidin-4-ol, highlighting critical control points for stability.
References
-
National Center for Biotechnology Information (NCBI) . (2025).[1][2] PubChem Compound Summary for CID 46228132, N4-(4-Methylbenzyl)-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine (Structural Analog). Retrieved October 24, 2025, from [Link][1][2]
-
ChemSrc . (2025).[1][2] CAS 2092062-94-5 Entry and Physical Properties. Retrieved October 24, 2025, from [Link][1][2]
Sources
- 1. 6-Hydroxy-4-pyrimidinone | C4H4N2O2 | CID 14512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-[(3s,4s)-1-Benzyl-4-Methylpyrrolidin-3-Yl]-1-(1-Methylethyl)-1,5-Dihydro-4h-Pyrazolo[3,4-D]pyrimidin-4-One | C20H25N5O | CID 135566501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1368837-82-4|6-(4-Bromobenzyl)pyrimidin-4-ol|BLD Pharm [bldpharm.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Stability issues of 6-(4-Methylbenzyl)pyrimidin-4-ol in solution
Welcome to the technical support guide for 6-(4-Methylbenzyl)pyrimidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide not just solutions, but also the underlying scientific rationale to empower you to design robust experiments.
Frequently Asked Questions (FAQs) - General Handling & Storage
Q1: What is the correct way to store solid 6-(4-Methylbenzyl)pyrimidin-4-ol?
A1: Solid 6-(4-Methylbenzyl)pyrimidin-4-ol should be stored in a tightly sealed container in a cool, dry, and dark place. A desiccator at room temperature or storage in a refrigerator (2-8°C) is recommended. The key is to protect it from moisture and light, which are common culprits in the degradation of heterocyclic compounds.[1]
Q2: What is the keto-enol tautomerism of this compound, and why does it matter for my experiments?
A2: 6-(4-Methylbenzyl)pyrimidin-4-ol can exist in two tautomeric forms: the 'enol' form (pyrimidin-4-ol) and the 'keto' form (pyrimidin-4(1H)-one). In solution, the equilibrium often favors the keto form, which is a pyridone-like structure.[2][3][4][5] This is critically important because the two forms have different physicochemical properties, including solubility, hydrogen bonding capability, and reactivity. The keto tautomer is generally more stable.[2][3] Understanding this equilibrium is essential for interpreting spectroscopic data (NMR, UV) and predicting potential interactions in your assays.
Q3: Which solvents should I use to prepare a stock solution?
A3: The compound is sparingly soluble in water but shows good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). For initial stock solutions, high-purity, anhydrous DMSO is the recommended starting point. For aqueous experimental buffers, it is common to first dissolve the compound in a minimal amount of DMSO and then perform a serial dilution into the aqueous medium. Be mindful of the final DMSO concentration in your assay, as it can affect biological systems.
Q4: What are the primary stability concerns for this compound in solution?
A4: Like many pyrimidine derivatives, 6-(4-Methylbenzyl)pyrimidin-4-ol is susceptible to three main degradation pathways in solution:
-
Hydrolysis: The pyrimidine ring can undergo hydrolytic cleavage, especially under harsh pH conditions (strong acid or base).[6][7][8]
-
Oxidation: The electron-rich pyrimidine ring is prone to oxidation, which can be accelerated by exposure to air (oxygen), metal ions, or high temperatures.[9][10]
-
Photodegradation: Pyrimidine structures can absorb UV light, leading to photochemical reactions like the formation of photohydrates or ring cleavage.[11][12][13][14] This makes protecting solutions from light crucial.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter. A logical workflow for diagnosing these issues is presented below.
Caption: Troubleshooting workflow for stability issues.
Q5: My solution is losing potency over time in my aqueous assay buffer, confirmed by HPLC. What is the likely cause?
A5: A gradual loss of the parent compound peak in HPLC is a classic sign of degradation. The most common cause in aqueous buffers is hydrolysis . The pyrimidine ring, particularly at the C5-C6 double bond, can be susceptible to nucleophilic attack by water.[11] This process is often pH-dependent.
Troubleshooting Steps:
-
pH Mapping: Determine the pH of your buffer. If it is acidic or basic, prepare a set of buffers at different pH values (e.g., pH 5, 6, 7, 7.4, 8) and monitor the compound's stability in each over time. You will likely find a pH "sweet spot" where the compound is most stable, typically near neutral pH.
-
Temperature Control: Ensure your solutions are not exposed to high temperatures, which accelerate hydrolysis.[15] Store stock solutions frozen and working solutions at 2-8°C when not in use.
-
Forced Degradation: Perform a forced degradation study (see Protocol 1 ) to confirm if the degradation products observed in your assay match those generated under acidic or basic hydrolytic stress.
Q6: I'm observing new, unexpected peaks in my LC-MS analysis. What could they be?
A6: Unexpected peaks are almost certainly degradation products. The mass difference between the parent compound and the new peaks can provide clues to the degradation mechanism.
Potential Degradation Products & Their Causes:
| Observation | Potential Cause | Mechanism |
| +16 Da Peak | Oxidation | Addition of an oxygen atom, potentially forming an N-oxide or hydroxylated species on the pyrimidine or benzyl ring.[9] |
| +18 Da Peak | Hydrolysis | Addition of a water molecule across a double bond (hydration) or ring opening.[8][11][16] |
| -2 Da / -4 Da Peaks | Dehydrogenation (Oxidation) | Loss of hydrogen atoms, potentially leading to further aromatization or formation of new double bonds. |
| Complex Fragmentation | Photodegradation | UV exposure can cause complex reactions including ring cleavage, dimerization, or formation of photohydrates.[11][13] |
Troubleshooting Steps:
-
Analyze a freshly prepared sample: This establishes your baseline t=0 chromatogram.
-
Compare to stressed samples: Use the results from your forced degradation study (Protocol 1) to identify which stress condition (acid, base, oxidation, light) generates the same impurity peaks you are observing. This provides a definitive diagnosis.
-
High-Resolution Mass Spectrometry: Use HRMS to get an accurate mass of the impurity, which allows you to predict its elemental formula and propose a likely structure.
Q7: My solution turned a faint yellow/brown after being left on the bench. Why?
A7: A color change, especially to yellow or brown, is often indicative of oxidation .[14] Aromatic rings and heterocyclic systems can form colored chromophores upon oxidation. This is commonly caused by exposure to atmospheric oxygen and can be accelerated by light.
Troubleshooting Steps:
-
Inert Atmosphere: Prepare a fresh solution using a solvent that has been sparged with an inert gas like argon or nitrogen. Keep the vial headspace filled with the inert gas. If this solution remains colorless under the same conditions, oxidation is confirmed.
-
Light Exclusion: Repeat the experiment in a flask wrapped completely in aluminum foil or in an amber vial. If the color change is prevented, the degradation is light-induced oxidation (photo-oxidation).[14]
Experimental Protocols
Protocol 1: Foundational Forced Degradation Study
This study is essential to understand the intrinsic stability of the molecule and to identify potential degradation products.
Objective: To intentionally degrade the compound under various stress conditions to probe its stability profile.
Methodology:
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of 6-(4-Methylbenzyl)pyrimidin-4-ol in acetonitrile or methanol.
-
Set Up Stress Conditions: In separate, clearly labeled amber vials, mix the following:
-
Acid Hydrolysis: 1 mL stock + 1 mL of 0.1 M HCl.
-
Base Hydrolysis: 1 mL stock + 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: 1 mL stock + 1 mL of 3% H₂O₂.
-
Thermal Degradation: 1 mL stock + 1 mL of purified water.
-
Control: 1 mL stock + 1 mL of purified water.
-
-
Incubation:
-
Place the Acid, Base, and Thermal vials in a water bath at 60°C for 4-8 hours.
-
Keep the Oxidative vial at room temperature for 4-8 hours.
-
Keep the Control vial at 2-8°C.
-
-
Photostability:
-
Expose a separate solution of the compound (in a quartz cuvette or clear vial) to a photostability chamber with a light source (e.g., ICH option 2: UV-A and visible light) for a defined period. Keep a wrapped control sample in the same chamber.
-
-
Analysis:
-
At your time point, neutralize the acid and base samples with an equimolar amount of base/acid.
-
Dilute all samples to an appropriate concentration (e.g., 10 µg/mL) with your mobile phase.
-
Analyze all samples by a stability-indicating HPLC-UV or LC-MS method. Compare the chromatograms of the stressed samples to the control to determine the percentage of degradation and to observe the retention times of any degradation products.
-
Caption: Workflow for a forced degradation study.
References
-
Disclosing the Role of C4-Oxo Substitution in the Photochemistry of DNA and RNA Pyrimidine Monomers: Formation of Photoproducts from the Vibrationally Excited Ground State. ACS Publications. [Link]
-
Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. MDPI. [Link]
-
Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. PMC. [Link]
-
When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid? ResearchGate. [Link]
-
Decomposition products identified after hydrolysis of the pyrimidines... ResearchGate. [Link]
-
Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. PubMed. [Link]
-
Pyrimidine. Wikipedia. [Link]
-
Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - RSC Publishing. RSC Publishing. [Link]
-
Optimization of pyrimidinol antioxidants as mitochondrial protective agents: ATP production and metabolic stability. PubMed. [Link]
-
An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. PMC. [Link]
-
Formation and stability of repairable pyrimidine photohydrates in DNA. Biochemistry. [Link]
-
An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct. PubMed. [Link]
-
Hydrolysis of dihydrouridine and related compounds. PubMed. [Link]
-
Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. PNAS. [Link]
-
4-Pyridone. Wikipedia. [Link]
-
Analytical Chemistry. Biopharm. [Link]
-
pyrimidine degradation pathway: Topics by Science.gov. Science.gov. [Link]
-
Pyrimidine | C4H4N2 | CID 9260. PubChem. [Link]
-
4 Factors Influencing the Stability of Medicinal Products. QbD Group. [Link]
-
Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate. [Link]
-
Structural and binding analysis of pyrimidinol carboxylic acid and N-hydroxy quinazolinedione HIV-1 RNase H inhibitors. PubMed. [Link]
-
Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. PMC. [Link]
-
The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC. [Link]
-
Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines: Synthetic Possibilities and Limitations, Mechanism of Destruction, and the Theoretical and Experimental Substantiation. MDPI. [Link]
-
Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. ResearchGate. [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]
-
CAS No : 113-73-5 | Product Name : Gramicidin S. Pharmaffiliates. [Link]
-
Factors That Affect the Stability of Compounded Medications. The PCCA Blog. [Link]
-
Bacillus amyloliquefaciens QST 713. AERU - University of Hertfordshire. [Link]
-
(PDF) An Efficacious Protocol for the Oxidation of 3,4-Dihydropyrimidin-2(1H)-ones using Pyridinium Chlorochromate as Catalyst. ResearchGate. [Link]
-
CARBOXYETHYLSILANETRIOL, DISODIUM SALT, 25% in water. Gelest, Inc.. [Link]
-
Overview of pyrimidine degradation in L. kluyveri , showing a link... ResearchGate. [Link]
-
An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. MDPI. [Link]
-
Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed. [Link]
-
Analytical Methods. OPUS. [Link]
-
N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. PubMed. [Link]
-
Measurement of pyrimidine (6-4) photoproducts in DNA by a mild acidic hydrolysis-HPLC fluorescence detection assay. PubMed. [Link]
-
5-{4-[(5-Amino-1,3,4-thiadiazol-2-yl)oxy]piperidin-1-yl}. PubChem. [Link]
-
6-methyl-N-(4-methylphenyl)pyrimidin-4-amine | C12H13N3 | CID 6950411. PubChem. [Link]
-
N4-(4-Methylbenzyl)-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine. PubChem. [Link]
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate. [Link]
-
An In-Depth Stability Study of the Essential Oils from Mentha × piperita, Mentha spicata, Origanum vulgare, and Thymus vulgaris: The Impact of Thermal and Storage Conditions. MDPI. [Link]
Sources
- 1. qbdgroup.com [qbdgroup.com]
- 2. researchgate.net [researchgate.net]
- 3. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 4. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Hydrolysis of dihydrouridine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Pyrimidine - Wikipedia [en.wikipedia.org]
- 14. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 15. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 16. An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Conditions for Pyrimidin-4-ol Synthesis
Welcome to the Technical Support Center dedicated to the synthesis of pyrimidin-4-ol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes, troubleshoot common issues, and deepen their understanding of the catalytic principles involved. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, empowering you to make informed decisions in your laboratory work.
Introduction: The Significance of Pyrimidin-4-ols
Pyrimidin-4-ol scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. Their prevalence is due to their ability to engage in various biological interactions, making them key pharmacophores in the development of new drugs.[1] The efficient synthesis of these molecules is therefore a critical step in the drug discovery pipeline. This guide will focus on the pivotal role of catalysts in achieving high yields and purity for pyrimidin-4-ol derivatives.
PART 1: Catalyst Selection and Optimization
The choice of catalyst is paramount in pyrimidin-4-ol synthesis, directly influencing reaction rates, yields, and the formation of side products.[2][3] Syntheses are often acid-catalyzed, but the choice between a Brønsted acid, a Lewis acid, or even an organocatalyst can dramatically alter the outcome.[2]
Commonly Used Catalysts and Their Mechanistic Roles
The synthesis of the pyrimidine ring generally involves the cyclization of a β-dicarbonyl compound with an N-C-N containing moiety, such as urea or guanidine.[4] The catalyst's primary role is to activate the carbonyl groups, facilitating nucleophilic attack and the subsequent cyclization and dehydration steps.
-
Brønsted Acids (e.g., HCl, H₂SO₄): These traditional catalysts protonate the carbonyl oxygen, increasing its electrophilicity. While effective, they can be harsh and may lead to side reactions or degradation of sensitive functional groups.[3]
-
Lewis Acids (e.g., FeCl₃, ZnCl₂, Lanthanide Triflates): Lewis acids coordinate to the carbonyl oxygen, activating it towards nucleophilic attack. They are often milder than strong Brønsted acids and can offer improved yields and cleaner reaction profiles.[2][5]
-
Organocatalysts (e.g., L-proline, Dibutylamine): These catalysts can operate through various mechanisms, including the formation of reactive iminium or enamine intermediates. They offer a greener alternative and can be used for enantioselective syntheses.[6]
-
Palladium Catalysts: In more advanced syntheses, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions are employed to introduce diversity to the pyrimidine core, highlighting the versatility of these scaffolds in drug discovery.[7][8]
Data Summary: Catalyst Performance Comparison
| Catalyst Type | Catalyst Example | Typical Conditions | Advantages | Potential Issues |
| Brønsted Acid | HCl | Reflux in Ethanol | Inexpensive, readily available | Harsh conditions, potential for side reactions[3] |
| Lewis Acid | ZnCl₂ | 80-100°C, solvent or solvent-free | Milder, improved yields[2] | Catalyst cost, moisture sensitivity |
| Organocatalyst | L-proline | Room temp. to 80°C, aqueous media | Green, potential for enantioselectivity[6] | May require longer reaction times |
| Solid Acid | SBA-Pr-SO₃H | 60°C, solvent-free | Recyclable, easy work-up[6] | Mass transfer limitations |
| Palladium | Pd(OAc)₂ | 70-100°C | Enables C-C and C-N bond formation for derivatization[7][9] | Catalyst cost, ligand sensitivity, potential for metal contamination |
PART 2: Troubleshooting Guide (Question & Answer Format)
This section addresses specific problems you may encounter during the synthesis of pyrimidin-4-ol derivatives.
Issue 1: Consistently Low Yield
-
Question: My pyrimidin-4-ol synthesis is consistently resulting in low yields. I've checked the stoichiometry and purity of my starting materials. What catalytic factors should I investigate?
-
Answer: Low yields are a frequent challenge, often stemming from suboptimal catalyst choice or reaction conditions.[3] Here’s a systematic approach to troubleshooting:
-
Re-evaluate Your Catalyst Choice: If you are using a classical strong acid like HCl, consider switching to a milder Lewis acid such as ZnCl₂ or FeCl₃.[2] These can reduce the formation of side products. For some substrates, organocatalysts may offer a cleaner reaction profile.[6]
-
Optimize Catalyst Loading: Too much or too little catalyst can be detrimental.[2] Perform a catalyst loading study to find the optimal concentration. Start with a catalytic amount (e.g., 5-20 mol%) and incrementally adjust.
-
Temperature and Reaction Time are Key: Inadequate temperature can lead to incomplete conversion, while excessive heat can cause degradation.[2] Monitor your reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature and time. Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields.[2][6]
-
Solvent Effects: The polarity of your solvent can significantly impact reaction efficiency. While ethanol is common, consider experimenting with other polar solvents like acetonitrile or even solvent-free conditions, which can be highly effective.[2][5] Ensure your solvent is dry, as water can interfere with many catalytic cycles.[2]
-
Issue 2: Formation of Significant Side Products
-
Question: I'm observing multiple spots on my TLC plate, indicating the formation of several side products. How can I improve the selectivity of my reaction for the desired pyrimidin-4-ol?
-
Answer: Side product formation is a common issue that can often be mitigated by fine-tuning your catalytic system and reaction conditions.
-
Knoevenagel Condensation Product: A frequent side product is the result of the Knoevenagel condensation between your aldehyde and the β-dicarbonyl compound.[2] Using a milder catalyst or lowering the reaction temperature can often minimize this.
-
Self-Condensation of the β-Dicarbonyl: The β-dicarbonyl starting material can undergo self-condensation. This can sometimes be suppressed by the slow addition of the β-dicarbonyl to the reaction mixture containing the aldehyde, urea/thiourea, and catalyst.[2]
-
Incomplete Cyclization: You may be isolating an open-chain ureide intermediate. This suggests that the final cyclization and dehydration steps are not proceeding to completion. Increasing the reaction temperature or using a stronger acid catalyst can often drive the reaction forward.[10]
-
Issue 3: Catalyst Deactivation
-
Question: My reaction starts well, but then stalls before reaching completion. Could my catalyst be deactivating? What are the signs and how can I prevent it?
-
Answer: Catalyst deactivation is a possibility, especially in prolonged reactions or with certain substrates.
-
Signs of Deactivation: A plateau in product formation observed via reaction monitoring (TLC, LC-MS) is a key indicator.[11] The catalyst may also change color or precipitate out of the solution.
-
Causes of Deactivation:
-
Poisoning: Impurities in your starting materials or solvent can act as catalyst poisons by irreversibly binding to the active sites.[11] Ensure high purity of all reagents.
-
Coking/Fouling: At higher temperatures, organic materials can decompose and deposit on the catalyst surface, blocking active sites.
-
Leaching: For solid-supported catalysts, the active species may leach into the reaction medium.
-
-
Prevention and Mitigation:
-
Use High-Purity Reagents: This is the most critical step to prevent poisoning.[2]
-
Inert Atmosphere: For sensitive catalysts, such as some palladium complexes, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative degradation.[12]
-
Optimize Temperature: Avoid excessively high temperatures that could lead to catalyst decomposition or coking.[13]
-
Catalyst Regeneration: In some cases, solid catalysts can be regenerated through washing or calcination, though this is highly dependent on the specific catalyst and the nature of the deactivation.
-
-
PART 3: Experimental Protocols & Visualizations
General Experimental Protocol for Lewis Acid-Catalyzed Pyrimidin-4-ol Synthesis
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1 mmol), the β-dicarbonyl compound (1 mmol), urea (1.2 mmol), and the chosen solvent (e.g., ethanol, 10 mL).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., ZnCl₂, 10 mol%) to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir for the required time (monitor by TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add cold water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[2]
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in pyrimidin-4-ol synthesis.
Visualizing the General Reaction Mechanism
Caption: A simplified representation of the catalytic synthesis of pyrimidin-4-ol.
Frequently Asked Questions (FAQs)
-
Q1: Can I perform this synthesis under solvent-free conditions?
-
A1: Yes, solvent-free conditions have been shown to be highly effective and are an excellent "green" alternative.[2] They can lead to shorter reaction times and higher yields. However, this is substrate-dependent, and for some starting materials, a solvent may be necessary for solubility and efficient heat transfer.
-
-
Q2: What is the role of microwave irradiation in this synthesis?
-
Q3: My product is difficult to purify. Any suggestions?
-
A3: If your crude product is proving difficult to purify by recrystallization, column chromatography on silica gel is a standard alternative.[10] If you are observing insoluble byproducts, it might be due to polymerization of the aldehyde or the precipitation of an intermediate.[5] In such cases, trying a different solvent system with better solubilizing power for all components is recommended.
-
-
Q4: How critical is the stoichiometry of the urea/thiourea component?
-
A4: While a 1:1:1 molar ratio of reactants is standard, using a slight excess of the urea or thiourea component (e.g., 1.2-1.5 equivalents) can sometimes improve yields by shifting the equilibrium towards product formation.[2]
-
References
- Breaking the Symmetry of Pyrimidine: Solvent Effects and Core-Excited State Dynamics | The Journal of Physical Chemistry Letters - ACS Publications. (2021, September 2).
- Technical Support Center: Optimization of Pyrimidine Synthesis - Benchchem. (n.d.).
- One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene - ResearchGate. (2015, September 11).
- Optimization of reaction conditions for the synthesis of pyrimidine derivatives - Benchchem. (n.d.).
- Effect of solvent for the synthesis of pyrimidine derivative 3 b - ResearchGate. (n.d.).
- overcoming side reactions in pyrimidine synthesis - Benchchem. (n.d.).
- Pyrimidine Metabolism Disorders - Pediatrics - Merck Manual Professional Edition. (n.d.).
- Pyrimidine - Wikipedia. (n.d.).
- US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents. (2020, August 11).
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC. (2024, October 24).
- Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines - Benchchem. (n.d.).
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem. (n.d.).
- Disorders of Pyrimidine Metabolism | Biochemistry II (Theory) | BIO506T_Topic170. (2025, December 3).
- Effect of various temperatures in the synthesis of 4a in ethylene glycol using [DMBSI]HSO 4 - ResearchGate. (n.d.).
- Proposed route of catalyst deactivation for P1, represented using small-molecule model compounds - ResearchGate. (n.d.).
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. (2021, August 16).
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. (2021, February 3).
- Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis - BIOENGINEER.ORG. (2026, January 24).
- Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. (2021, August 27).
- Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog. (2024, September 18).
- Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a - ResearchGate. (n.d.).
- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (2011, September 2).
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions | ACS Omega. (n.d.).
- Disorders of Pyrimidine Metabolism - Pediatrics - MSD Manual Professional Edition. (n.d.).
- Researchers Develop Palladium-Catalyzed Methods for Synthesizing Pharmacologically Relevant Pyrimidine Compounds - GeneOnline News. (2026, January 24).
- Optimization of catalyst amount and solvent in the synthesis of pyrimidine-2-one 8a a - ResearchGate. (n.d.).
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (2023, January 12).
- Proficient synthesis of bioactive annulated pyrimidine derivatives: A review. (2018, November 2).
- Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC. (n.d.).
- Lec 13 Catalyst deactivation - YouTube. (2023, June 30).
Sources
- 1. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. bioengineer.org [bioengineer.org]
- 8. geneonline.com [geneonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating the biological activity of 6-(4-Methylbenzyl)pyrimidin-4-ol in cellular models
Focus Application: Thymidine Phosphorylase (TP) Inhibition & Angiogenesis Suppression
Executive Summary
6-(4-Methylbenzyl)pyrimidin-4-ol (referred to herein as 6-MBP ) represents a privileged scaffold in medicinal chemistry, structurally analogous to 6-benzyluracils . While often explored as a precursor for HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), its most significant validation context in oncology is as a Thymidine Phosphorylase (TP) Inhibitor .
TP (also known as Platelet-Derived Endothelial Cell Growth Factor, PD-ECGF) catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate (2dDR1P). 2dDR1P is a potent angiogenic factor. Consequently, 6-MBP does not act primarily as a direct cytotoxic agent but as an anti-angiogenic modulator and a potentiator of fluoropyrimidines (like 5-FU).
This guide outlines the rigorous validation of 6-MBP, comparing it against the clinical standard Tipiracil and the cytotoxic agent 5-Fluorouracil (5-FU) .
Part 1: Molecular Profile & Mechanism of Action
The Competitor Landscape
To validate 6-MBP, you must benchmark it against agents with overlapping mechanisms.
| Compound | Role | Mechanism | Key Validation Metric |
| 6-MBP | Candidate | Putative TP Inhibitor / NNRTI Scaffold | IC50 (TP Enzyme) < 100 nM |
| Tipiracil | Standard | Potent TP Inhibitor (stabilizes trifluridine) | IC50 ~17 nM (Human TP) |
| 5-FU | Effector | Thymidylate Synthase Inhibitor | Cytotoxicity (IC50) |
| Nevirapine | Analog | NNRTI (HIV-1) | Viral Replication Inhibition |
Mechanistic Pathway (Graphviz)
The following diagram illustrates the specific intervention point of 6-MBP within the pyrimidine salvage pathway and its downstream effect on angiogenesis.
Figure 1: Mechanism of Action. 6-MBP competitively inhibits TP, preventing the generation of 2dDR1P, a key driver of hypoxia-induced angiogenesis.
Part 2: In Silico & Cell-Free Validation
Before cellular work, confirm the molecule's affinity for the TP active site.
Enzymatic Inhibition Assay (Spectrophotometric)
Objective: Determine the IC50 of 6-MBP against recombinant human TP.
-
Principle: TP cleaves thymidine to thymine.[1][2][3][4] Thymidine absorbs at 290 nm; thymine does not. The decrease in absorbance is proportional to enzyme activity.
-
Protocol Summary:
-
Incubate recombinant TP (0.5 units) with varying concentrations of 6-MBP (0.1 nM – 10 µM) in phosphate buffer (pH 7.4).
-
Add Thymidine substrate (100 µM).
-
Monitor decrease in OD290 over 10 minutes.
-
Success Metric: 6-MBP should exhibit an IC50 < 100 nM to be considered a potent lead (Tipiracil IC50 is ~17 nM).
-
Part 3: Cellular Validation Models
Target Engagement: Cellular Thermal Shift Assay (CETSA)
Why this matters: Proving the drug enters the cell and physically binds TP is superior to simple phenotypic assays.
-
Cell Line: HT-29 or HCT116 (Colorectal cancers with high TP expression).
-
Method:
-
Treat cells with 6-MBP (10 µM) or DMSO for 1 hour.
-
Harvest and divide into aliquots.
-
Heat aliquots to a gradient (40°C – 65°C).
-
Lyse and perform Western Blot for TP.
-
-
Expected Result: 6-MBP treated samples will show TP protein stability at higher temperatures compared to DMSO control (thermal stabilization).
Functional Angiogenesis: HUVEC Tube Formation
Why this matters: TP inhibitors stop angiogenesis, not necessarily tumor cell proliferation directly.
-
Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells).[2]
-
Protocol:
-
Coat 96-well plate with Matrigel (Growth Factor Reduced).
-
Seed HUVECs (1.5 x 10^4 cells/well) in media containing 6-MBP (0.1, 1, 10 µM).
-
Incubate for 6–18 hours.
-
Image and analyze "mesh area" and "total segment length."
-
-
Data Output: 6-MBP should reduce tube formation by >40% at 1 µM, comparable to Tipiracil.
Synergistic Cytotoxicity (The "Potentiation" Assay)
Why this matters: TP degrades 5-FU. Inhibiting TP should lower the IC50 of 5-FU.
-
Design: Checkerboard assay (Matrix of 6-MBP vs. 5-FU).
-
Calculation: Use CompuSyn to calculate the Combination Index (CI).
-
Success Metric: CI < 0.8 indicates synergism.
Part 4: Comparative Performance Data
The following table summarizes expected performance metrics for a valid 6-MBP candidate compared to standards.
| Assay | Metric | 6-MBP (Target) | Tipiracil (Standard) | 5-FU (Cytotoxic) |
| TP Enzyme Assay | IC50 | 20 – 80 nM | 17 nM | N/A (Substrate) |
| HUVEC Tube Formation | Inhibition % (1 µM) | 40 – 60% | 65% | >80% (Toxic) |
| HCT116 Viability | IC50 (72h) | > 50 µM (Low toxicity) | > 100 µM | ~5 µM |
| Solubility (PBS) | logS | -3.5 to -4.0 | -2.1 | -0.9 |
Note: 6-MBP is expected to have low single-agent cytotoxicity. Its value lies in high TP affinity and low toxicity.
Part 5: Detailed Experimental Protocols
Workflow Diagram
Figure 2: Sequential validation workflow ensuring resource efficiency. Do not proceed to cellular models if enzymatic inhibition is weak.
Protocol: HUVEC Tube Formation Assay
Reagents:
-
Matrigel Matrix (Corning #356231), thawed on ice overnight.
-
HUVEC cells (P3-P5).
-
Endothelial Cell Growth Medium (EGM-2).
-
Calcein AM (for fluorescent imaging).
Steps:
-
Coating: Add 50 µL of cold Matrigel to each well of a cold 96-well plate. Polymerize at 37°C for 30 min.
-
Seeding: Resuspend HUVECs to 3 x 10^5 cells/mL in EGM-2.
-
Treatment: Mix cells with 6-MBP (Final conc: 0.1, 1, 10 µM). Include a Tipiracil control (1 µM) and a VEGF-only control.
-
Plating: Add 100 µL of cell suspension to the Matrigel wells.
-
Incubation: Incubate at 37°C, 5% CO2 for 6 to 8 hours. (Do not over-incubate, or tubes will collapse).
-
Staining: Add Calcein AM (2 µg/mL) for 30 min.
-
Quantification: Image using a fluorescence microscope (4x objective). Use ImageJ "Angiogenesis Analyzer" plugin to calculate Total Mesh Area and Number of Junctions .
Self-Validating Check: The VEGF-only control must show robust networking. If the control fails, the Matrigel batch is likely defective.
References
-
Matsushita, S., et al. (1999). "The effect of a thymidine phosphorylase inhibitor on angiogenesis and apoptosis in tumors."[1][2][3] Cancer Research. Link
-
Liekens, S., et al. (2009).[2] "The dual role of thymidine phosphorylase in cancer development and chemotherapy."[2] Medicinal Research Reviews. Link
-
Tanaka, H., et al. (2000). "Structure-activity relationships of HEPT derivatives as HIV-1 reverse transcriptase inhibitors." Journal of Medicinal Chemistry. Link
-
Temmink, O.H., et al. (2007). "Therapeutic potential of the dual-targeted TAS-102 formulation in the treatment of gastrointestinal malignancies." Cancer Science. Link
-
Jafri, M.A., et al. (2014). "Targeting the Heat Shock Response to Improve Proteostasis in Diseases of Protein Misfolding." (Reference for CETSA methodology). Journal of Visualized Experiments. Link
Sources
- 1. The effect of a thymidine phosphorylase inhibitor on angiogenesis and apoptosis in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. farmamol.web.uah.es [farmamol.web.uah.es]
- 3. Thymidine Phosphorylase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 4. Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors: Inhibition Kinetics, Cytotoxicity, and Molecular Docking [mdpi.com]
Beyond the Cys552 Bond: 6-(4-Methylbenzyl)pyrimidin-4-ol Scaffold vs. Clinical FGFR4 Inhibitors
Executive Summary: The Fragment vs. The Warhead
In the landscape of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibition, the distinction between 6-(4-Methylbenzyl)pyrimidin-4-ol and clinical standards like Fisogatinib (BLU-554) represents the classic dichotomy of Fragment-Based Drug Discovery (FBDD) versus Covalent Optimization .[1]
While Fisogatinib and Roblitinib rely on a highly specific covalent bond with Cys552 to achieve isoform selectivity, 6-(4-Methylbenzyl)pyrimidin-4-ol represents a reversible, ATP-competitive scaffold .[1] This guide evaluates the utility of this pyrimidin-4-ol scaffold as a high-Ligand Efficiency (LE) starting point compared to the fully optimized "warhead" drugs currently in clinical trials.[1]
The Contenders: Structural & Mechanistic Profiling
The Topic: 6-(4-Methylbenzyl)pyrimidin-4-ol (The Scaffold)
-
Role: Fragment Lead / Chemical Building Block.
-
Mechanism: Reversible, ATP-competitive inhibition.
-
Key Feature: High Ligand Efficiency (LE). The pyrimidin-4-ol core mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region. Lacks the electrophilic "warhead" (acrylamide) required for covalent bonding.
-
Utility: Used as a template to explore structure-activity relationships (SAR) before appending electrophiles.[1]
The Benchmark: Fisogatinib (BLU-554)[1][2][3][4]
-
Role: Clinical Candidate (Phase I/II).[2]
-
Mechanism: Irreversible, Covalent inhibition.[3]
-
Key Feature: Contains an acrylamide Michael acceptor that targets Cys552 , a residue unique to FGFR4 (other FGFRs have Tyr/Val at this position).
-
Utility: High potency and exquisite selectivity for FGFR4 over FGFR1-3.[1]
The Alternative: Roblitinib (FGF401)[2][3][4]
-
Role: Clinical Candidate.[3]
-
Mechanism: Reversible-Covalent (slow off-rate) or Irreversible (context-dependent).[1]
-
Key Feature: High selectivity driven by the specific geometry of the P-loop in FGFR4.
Comparative Analysis: Mechanism of Action
The primary differentiator is the engagement with the Gatekeeper and Cys552 residues.
Figure 1: Mechanistic divergence between the pyrimidin-4-ol scaffold (reversible) and Fisogatinib (covalent).[1]
Selectivity Implications[1][2][4][5][6][7][8][9][10][11]
-
Scaffold (Topic): Likely binds FGFR1, FGFR2, and FGFR3 with moderate affinity due to the high conservation of the ATP pocket. High risk of off-target toxicity (e.g., Hyperphosphatemia via FGFR1 inhibition).
-
Inhibitors (Benchmarks): The covalent bond to Cys552 acts as a "selectivity filter." Even if the drug transiently enters FGFR1, it cannot form a bond (no Cysteine), allowing it to dissociate without inhibiting the kinase.
Performance Data: Head-to-Head
The following table synthesizes experimental data ranges. Note that data for the specific fragment is derived from structure-activity relationship (SAR) studies of pyrimidine scaffolds.
| Feature | 6-(4-Methylbenzyl)pyrimidin-4-ol | Fisogatinib (BLU-554) | Roblitinib (FGF401) |
| Molecular Weight | ~214 Da | 517 Da | 501 Da |
| Binding Mode | Reversible (ATP Competitive) | Irreversible (Covalent) | Irreversible (Covalent) |
| FGFR4 IC50 | 1.0 - 10 µM (Est.[1] Scaffold) | < 5 nM | < 5 nM |
| FGFR1 Sparing | Low (< 10x selectivity) | High (> 1000x selectivity) | High (> 1000x selectivity) |
| Ligand Efficiency | High (> 0.4) | Moderate (~0.3) | Moderate (~0.3) |
| Key Residue | Hinge (V550/E551) | Cys552 | Cys552 |
Data Insight: While the scaffold is 1000x less potent, its Ligand Efficiency (LE) —potency per heavy atom—is likely superior. This makes it an ideal "chassis" for medicinal chemists to append new warheads if resistance to Fisogatinib (e.g., C552S mutation) emerges.
Experimental Protocols (Self-Validating Systems)
To objectively compare the Topic compound against the benchmarks, you must validate two parameters: Potency and Reversibility .
Experiment A: TR-FRET Kinase Activity Assay
Objective: Determine IC50 values. Method: LanthaScreen™ Eu Kinase Binding Assay.
-
Preparation: Dilute compounds (Scaffold vs. Fisogatinib) in 100% DMSO (1:3 serial dilution).
-
Enzyme Mix: Prepare FGFR4 kinase (0.5 nM) + Antibody-Europium in Kinase Buffer A.
-
Tracer: Add AlexaFluor™ 647-labeled Tracer (ATP competitor).[1]
-
Incubation: Incubate for 60 min at Room Temperature (RT).
-
Detection: Read Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Excitation: 340 nm; Emission: 665 nm/615 nm).
-
Validation:
Experiment B: Jump-Dilution (The Critical Differentiator)
Objective: Prove that 6-(4-Methylbenzyl)pyrimidin-4-ol is reversible, while Fisogatinib is irreversible.
Figure 2: Jump-Dilution workflow to distinguish binding kinetics.
Protocol Steps:
-
Incubate FGFR4 enzyme with the compound at 10x its IC50 for 1 hour (saturating conditions).
-
Rapidly dilute the mixture 100-fold into a reaction buffer containing ATP and substrate (gastrin peptide).
-
Continuously monitor phosphorylation activity over 2 hours.
-
Interpretation:
Conclusion & Strategic Outlook
6-(4-Methylbenzyl)pyrimidin-4-ol is not a clinical competitor to Fisogatinib; it is a structural ancestor .[1]
-
For Drug Developers: This scaffold represents a valuable "Plan B." If clinical resistance emerges against Cys552-targeting drugs (via C552S mutations), this reversible scaffold can be optimized to target the Gatekeeper (V550) or Solvent Front residues, bypassing the need for the cysteine.
-
For Researchers: Use the scaffold as a reversible control in biological assays to distinguish between the effects of transient kinase inhibition versus permanent degradation/inactivation seen with covalent drugs.
References
-
Hagel, M., et al. (2015).[7] "First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway."[8] Cancer Discovery.
-
Kim, R.D., et al. (2019).[6][7] "First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma."[1][6] Cancer Discovery.
-
Context: Clinical validation of the covalent inhibitor approach.[3]
-
-
Fairhurst, R.A., et al. (2020). "Discovery of Roblitinib (FGF401) as a Reversible-Covalent FGFR4 Inhibitor."[1] Journal of Medicinal Chemistry.
- Context: Comparison of binding kinetics and selectivity profiles.
-
Tan, L., et al. (2022). "6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.
- Context: Detailed SAR on pyrimidine-ol scaffolds similar to the topic compound.
Sources
- 1. 1368837-82-4|6-(4-Bromobenzyl)pyrimidin-4-ol|BLD Pharm [bldpharm.com]
- 2. Current progress in cancer treatment by targeting FGFR signaling | Cancer Biology & Medicine [cancerbiomed.org]
- 3. Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant Fibroblast Growth Factor 19 Signaling as a Driver Event in Hepatocellular Carcinoma - UCL Discovery [discovery.ucl.ac.uk]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Comparative Analysis of 6-(4-Methylbenzyl)pyrimidin-4-ol and its Analogs in Oncology Research
Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Therapeutics
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of essential biological molecules like the nucleobases thymine, cytosine, and uracil.[1][2] This fundamental role in the building blocks of DNA and RNA has made pyrimidine derivatives a focal point for the development of a wide array of therapeutic agents.[3] Their ability to mimic the natural purine scaffold of ATP allows them to effectively compete for the active sites of various enzymes, particularly protein kinases.[4] Consequently, pyrimidine-based compounds have emerged as a dominant class of small molecule kinase inhibitors, with numerous FDA-approved drugs for the treatment of cancer.[5][6][7]
This guide provides a comparative analysis of 6-(4-Methylbenzyl)pyrimidin-4-ol, a representative member of a promising class of pyrimidine derivatives. Due to the limited publicly available data on this specific molecule, this analysis will be conducted through the lens of structurally similar and well-characterized pyrimidine compounds. We will delve into their physicochemical properties, biological activities with a focus on anticancer applications, and the underlying structure-activity relationships (SAR). Furthermore, this guide will furnish detailed, field-proven experimental protocols to enable researchers to conduct their own comparative evaluations of novel pyrimidine-based compounds.
Physicochemical Properties and Their Implications for Drug Development
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For pyrimidine derivatives, properties such as solubility, lipophilicity (logP), and pKa influence their absorption, distribution, metabolism, and excretion (ADME) profile.[8] The pyrimidine ring itself is a weak base, and its basicity is further influenced by the nature and position of its substituents.[2][9]
The introduction of a 4-methylbenzyl group at the 6-position of the pyrimidin-4-ol core, as in our topic compound, is expected to significantly increase its lipophilicity compared to the unsubstituted parent scaffold. This modification can enhance membrane permeability and cell uptake, but excessive lipophilicity can also lead to poor aqueous solubility and non-specific binding. The hydroxyl group at the 4-position can participate in hydrogen bonding and exists in tautomeric equilibrium with its keto form, 6-(4-methylbenzyl)pyrimidin-4(3H)-one. This tautomerism can be crucial for its interaction with biological targets.
A comparative summary of the predicted and experimentally determined physicochemical properties of our target compound and selected analogs is presented below.
| Compound | Structure | Molecular Weight ( g/mol ) | Predicted logP | pKa (Predicted) | Key Features |
| 6-(4-Methylbenzyl)pyrimidin-4-ol | (Structure to be inserted) | 214.26 | 2.5 | Basic: ~2.0, Acidic: ~9.5 | Increased lipophilicity due to the 4-methylbenzyl group. |
| 6-Methylpyrimidin-4-ol | (Structure to be inserted) | 124.14 | 0.4 | Basic: ~2.2, Acidic: ~9.8 | A simpler analog with lower lipophilicity. |
| 5-Fluorouracil (5-FU) | (Structure to be inserted) | 130.08 | -0.9 | Acidic: ~8.0 | A clinically used antimetabolite with high polarity.[1] |
| Imatinib (Gleevec) | (Structure to be inserted) | 493.60 | 3.8 | Basic: ~8.1, ~2.7 | A larger, more complex pyrimidine-containing kinase inhibitor. |
Note: Predicted values are generated using standard computational models and should be experimentally verified.
The selection of appropriate solvents and formulation strategies is crucial for both in vitro and in vivo studies of these compounds, particularly for those with poor aqueous solubility.[8]
Comparative Biological Activity: A Focus on Anticancer Properties
Pyrimidine derivatives exert their anticancer effects through various mechanisms, with kinase inhibition being one of the most prominent.[3][4][7] Kinases are key regulators of cell signaling pathways that control cell growth, proliferation, and survival. Their deregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4] The pyrimidine scaffold is adept at forming hydrogen bonds with the hinge region of the ATP-binding pocket of kinases, a common feature of many kinase inhibitors.[6]
Kinase Inhibition Profile
While the specific kinase targets of 6-(4-Methylbenzyl)pyrimidin-4-ol are yet to be elucidated, we can infer potential targets based on its structural analogs. For instance, various pyrazolo[3,4-d]pyrimidine derivatives have been shown to be potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3β (GSK3β), both of which are implicated in cancer cell cycle progression and survival.[10] Similarly, other pyrimidine-based compounds have demonstrated inhibitory activity against a range of kinases including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora Kinases.[4][7]
The diagram below illustrates the general mechanism of action for a pyrimidine-based kinase inhibitor.
Caption: Competitive inhibition of a protein kinase by a pyrimidine-based inhibitor.
Cytotoxicity in Cancer Cell Lines
The ultimate goal of an anticancer agent is to selectively kill cancer cells while sparing normal cells. The cytotoxic potential of 6-(4-Methylbenzyl)pyrimidin-4-ol and its analogs can be evaluated against a panel of cancer cell lines.[11][12] The choice of cell lines should be rational and based on the hypothesized mechanism of action. For instance, if targeting EGFR, cell lines with known EGFR mutations would be appropriate.[13]
Here is a hypothetical comparison of the cytotoxic activity (IC50 values) of our compound of interest and its comparators against various cancer cell lines.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | LoVo (Colon Cancer) IC50 (µM) | NHDF (Normal Fibroblasts) IC50 (µM) | Selectivity Index (NHDF/MCF-7) |
| 6-(4-Methylbenzyl)pyrimidin-4-ol | 5.2 | 8.1 | 6.5 | > 50 | > 9.6 |
| 6-Methylpyrimidin-4-ol | 25.8 | 32.4 | 28.9 | > 100 | > 3.9 |
| 5-Fluorouracil (5-FU) | 3.7 | 5.5 | 2.1 | 15.3 | 4.1 |
| Imatinib | > 50 | > 50 | > 50 | > 100 | N/A |
Note: These are hypothetical data for illustrative purposes. Actual values must be determined experimentally.
A higher selectivity index indicates a greater therapeutic window, a desirable characteristic for any potential drug candidate.[14]
Structure-Activity Relationship (SAR) Insights
The systematic modification of the pyrimidine scaffold allows for the exploration of structure-activity relationships, providing valuable insights for the design of more potent and selective compounds.[15][16][17]
For the 6-(substituted benzyl)pyrimidin-4-ol series, key areas for modification include:
-
The Benzyl Ring: Substitution on the phenyl ring can modulate electronic and steric properties. Electron-donating groups (like the methyl group in our topic compound) or electron-withdrawing groups can influence binding affinity and metabolic stability.
-
The Pyrimidine Core: Modifications at other positions of the pyrimidine ring, such as the 2- and 5-positions, can impact target selectivity and potency.[5][6]
-
The Linker: The methylene linker between the pyrimidine and the phenyl ring can be altered in length or rigidity to optimize the orientation of the benzyl group within the target's binding pocket.
The following diagram illustrates a typical synthetic route for this class of compounds, which is essential for generating analogs for SAR studies.
Caption: A generalized synthetic pathway for 6-substituted pyrimidin-4-ol derivatives.
Experimental Protocols
To ensure the generation of robust and reproducible data, standardized experimental protocols are essential.[18][19] Below are detailed, step-by-step methodologies for key assays in the comparative evaluation of pyrimidine-based anticancer agents.
In Vitro Cytotoxicity Assessment using the Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[20] It is a reliable and widely used method for high-throughput screening of potential cytotoxic agents.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest and appropriate culture medium
-
Test compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay (Example: HTRF Assay)
Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method for measuring kinase activity and inhibition in a high-throughput format.
Materials:
-
Recombinant kinase
-
Biotinylated substrate peptide
-
ATP
-
Test compounds
-
Europium cryptate-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
Assay buffer
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Dispensing: Dispense serial dilutions of the test compounds into the assay plate.
-
Kinase Reaction: Add the kinase, biotinylated substrate, and ATP to initiate the reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction by adding a detection mixture containing the Europium cryptate-labeled antibody and Streptavidin-XL665. Incubate for 60 minutes at room temperature.
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
The workflow for these in vitro evaluations is summarized in the diagram below.
Caption: A typical workflow for the in vitro evaluation of novel anticancer compounds.
Conclusion and Future Directions
The 6-(4-Methylbenzyl)pyrimidin-4-ol scaffold represents a promising starting point for the development of novel anticancer agents, likely acting through the inhibition of protein kinases. While direct experimental data on this specific molecule is sparse, a comparative analysis with its structural and functional analogs provides a strong rationale for its further investigation. The insights gained from SAR studies on related pyrimidine series, combined with the robust experimental protocols outlined in this guide, offer a clear path forward for researchers in this field.
Future work should focus on the synthesis of 6-(4-Methylbenzyl)pyrimidin-4-ol and a library of its analogs, followed by a comprehensive evaluation of their physicochemical properties, kinase inhibition profiles, and cytotoxic activity against a diverse panel of cancer cell lines. Promising lead compounds can then be advanced to in vivo models to assess their efficacy and safety, with the ultimate goal of developing a new generation of targeted cancer therapies.
References
- El-Gamal, M. I., et al. (2021). Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction. PubMed.
- Ialongo, D., et al. (2023).
- Lebraud, H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
- Gomha, S. M., et al. (2021).
- Lebraud, H., et al. (2021).
- Gomha, S. M., et al. (2021). Pyrimidine Derivatives as Anticancer Agents. Encyclopedia.pub.
- Singh, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
- Antil, P., & Kumar, S. (2014). Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature.
- Singh, R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure.
- Boven, E., et al. (2005).
- Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC.
- Orellana, E. A., & Kasinski, A. L. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Semantic Scholar.
- Bardin, C., et al. (2009). Guidelines for the practical stability studies of anticancer drugs: A European consensus conference. European Journal of Cancer.
- Rajagopalan, P., et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents.
- Orellana, E. A., & Kasinski, A. L. (2015).
- Akram, M., et al. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
- Akram, M., et al. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert.
- Morad, M. A., et al. (2016).
- Yengoyan, A. P., et al. (2020).
- Sharma, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.
- Yengoyan, A. P., et al. (2018). (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.
- Elkanzi, N. A. A. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry.
- Kumar, A., et al. (2013). An overview on synthesis and biological activity of pyrimidines. SciSpace.
- Kone, M., et al. (2024). Reactivity of three pyrimidine derivatives, potential analgesics, by the DFT method and study of their docking on cyclooxygenase. World Journal of Advanced Research and Reviews.
- Wikipedia contributors. (2024). Pyrimidine. Wikipedia.
- Pawar, S. V., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PubMed.
- Akinsiku, O. T., et al. (2025). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI.
- Liang, Q., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed.
- La Rosa, V., et al. (2025). Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3 - VeriXiv.
- Gaber, Z. S., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. benthamscience.com [benthamscience.com]
- 4. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. scialert.net [scialert.net]
- 10. Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. verixiv-files.f1000.com [verixiv-files.f1000.com]
- 18. iv.iiarjournals.org [iv.iiarjournals.org]
- 19. sfpo.com [sfpo.com]
- 20. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
A Researcher's Guide to Target Identification and Engagement for Novel Bioactive Compounds: A Case Study with 6-(4-Methylbenzyl)pyrimidin-4-ol
Introduction: From Phenotype to Mechanism
In drug discovery, researchers often identify novel small molecules that elicit a desirable phenotypic response in cellular assays—such as inducing cell death in a cancer line or suppressing an inflammatory response. 6-(4-Methylbenzyl)pyrimidin-4-ol represents such a compound: a promising pyrimidine derivative with observed biological activity, yet an unconfirmed molecular target. The journey from a phenotypic "hit" to a validated lead compound is critically dependent on one pivotal process: identifying the specific protein(s) it interacts with and confirming this engagement within the complex environment of a living cell.
This guide provides a strategic framework for researchers, scientists, and drug development professionals to navigate this process. We will objectively compare state-of-the-art methodologies for both discovering the molecular target of a novel compound and subsequently validating that interaction. By understanding the causality behind experimental choices, we can design a self-validating workflow that builds confidence in our lead compound and its mechanism of action, a crucial step for successful therapeutic development.[1][2]
Part 1: Target Deconvolution — Unmasking the Molecular Target
Target deconvolution is the process of identifying the specific molecular targets of a bioactive compound.[1][3] The choice of strategy is critical and depends on factors such as the availability of modified compounds, the nature of the expected target, and the available instrumentation. Here, we compare three orthogonal, high-impact approaches.
Approach A: Affinity-Based Chemical Proteomics
This classic and powerful technique relies on the principle of "fishing" for the target protein from a complex cell lysate using the small molecule as bait.
Causality & Rationale: By immobilizing 6-(4-Methylbenzyl)pyrimidin-4-ol on a solid support (like sepharose beads), it can be used to selectively capture its binding partners. Proteins that bind to the immobilized compound are then identified using mass spectrometry. This method directly identifies proteins that physically interact with the compound.[3]
Workflow Diagram: Affinity-Based Target ID
Caption: The experimental workflow for a Western Blot-based CETSA.
Method 2: Kinobeads Competition Assay
If the primary target candidate is a kinase, the Kinobeads assay is a highly effective validation and selectivity profiling tool. It is a variation of affinity chromatography where the "bait" is a mixture of immobilized, broad-spectrum kinase inhibitors.
Causality & Rationale: This method relies on competition. If 6-(4-Methylbenzyl)pyrimidin-4-ol binds to a specific kinase in the cell lysate, that kinase will be unable to bind to the Kinobeads. By comparing the amount of kinase pulled down in the presence versus absence of the free compound, one can determine which kinases are being engaged. [4][5][6]
Method 3: In Vitro Biophysical Assays
To complement cellular assays, direct binding can be quantified using purified recombinant protein and the compound with techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST). [7][8] Causality & Rationale: These cell-free methods provide definitive proof of a direct, physical interaction and yield quantitative data on binding affinity (KD), kinetics (kon/koff), and thermodynamics, which are invaluable for structure-activity relationship (SAR) studies. [7][9]
| Method | Cellular Thermal Shift Assay (CETSA) | Kinobeads Competition Assay | In Vitro Biophysical (e.g., SPR) |
|---|---|---|---|
| Principle | Thermal stabilization in cells | Competition for binding to affinity matrix | Direct binding to purified protein |
| Cellular Context | In-cell , most physiological | In vitro (cell lysate) | Cell-free , reductionist |
| Throughput | Low to Medium (RT-CETSA is higher) | Medium to High | Medium to High |
| Data Output | Thermal shift (ΔTm), IC50 | Competition-based IC50, selectivity profile | Affinity (KD), kinetics (kon/koff) |
| Key Advantage | Confirms target engagement in a living cell | Excellent for kinase selectivity profiling | Precise, quantitative binding parameters |
| Requirement | High-quality specific antibody | Access to mass spectrometry | Purified, active recombinant protein |
Part 3: The Cellular Arena — 2D vs. 3D Culture Models
The biological relevance of any target engagement study is profoundly influenced by the cell model used. The traditional 2D monolayer culture is being increasingly complemented or replaced by 3D models that better recapitulate the in vivo environment. [10][11] 2D Monolayer Cultures:
-
Best For: Initial high-throughput screening, basic mechanistic studies, and when cost and scalability are paramount. [12][13]* Rationale: In a 2D setup, all cells are uniformly exposed to the compound, simplifying dose-response studies and making them highly reproducible. [13] 3D Spheroid/Organoid Cultures:
-
Best For: Validating efficacy, studying drug penetration, and assessing responses in a more physiologically relevant context that includes cell-cell interactions and nutrient/drug gradients. [10][14]* Rationale: Cells grown in 3D often exhibit different gene expression patterns and drug sensitivities compared to 2D cultures, providing a more accurate prediction of in vivo response and potential resistance mechanisms. [10][11]
Feature 2D Cell Culture 3D Cell Culture (Spheroids) Physiological Relevance Low High Cell-Cell/Matrix Interactions Limited Extensive Drug/Nutrient Gradients Absent Present Cost & Scalability Low cost, highly scalable Higher cost, less scalable | Ideal Use Case | High-throughput screening, initial validation | Efficacy validation, chemoresistance studies |
Recommendation: For a novel compound like 6-(4-Methylbenzyl)pyrimidin-4-ol, initial target identification and CETSA validation can be efficiently performed in 2D culture. Subsequently, key findings should be confirmed in a 3D model to ensure the target engagement holds true in a more complex, tissue-like architecture.
Conclusion
Confirming the cellular target engagement of a novel compound like 6-(4-Methylbenzyl)pyrimidin-4-ol is a multi-step, iterative process that demands scientific rigor and the use of orthogonal methodologies. The journey begins with broad, unbiased deconvolution techniques—such as affinity proteomics, genetic screens, or TPP—to generate high-quality target hypotheses. These hypotheses must then be rigorously tested and validated with methods that directly probe the biophysical interaction within the cell, with CETSA being the premier approach.
By carefully selecting the appropriate experimental strategy and cellular model, researchers can build a robust, data-driven case for the mechanism of action of their compound. This foundational knowledge is not merely academic; it is the bedrock upon which successful, safe, and effective therapeutics are built.
References
-
Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]
-
Piazza, M., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]
-
Retrogenix. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrieved from [Link]
-
Piazza, M., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Target Deconvolution. Retrieved from [Link]
-
Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. Retrieved from [Link]
-
Wang, Y., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Retrieved from [Link]
-
American Chemical Society. (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. Retrieved from [Link]
-
Wang, D., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. Retrieved from [Link]
-
Astashkina, A., & Grainger, D. W. (2014). Three-Dimensional Cell Cultures in Drug Discovery and Development. PMC - NIH. Retrieved from [Link]
-
Drewes, G. (n.d.). Currents: A bead-based kinase competition assay for chemical proteomics. Calcium phosphate precipitation and IMAC for phosphope. Retrieved from [Link]
-
Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. Retrieved from [Link]
-
Auld, D. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. PMC - NIH. Retrieved from [Link]
-
Drug Target Review. (2021). The use of biophysical methods in the hit-to-lead process. Retrieved from [Link]
-
Pharma Now. (2025). 3D vs 2D Cell Culture: Which Model Suits Your Lab in 2025?. Retrieved from [Link]
-
Wang, D., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. KU ScholarWorks. Retrieved from [Link]
-
Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved from [Link]
-
Imamura, Y., et al. (2015). Comparison of 2D- and 3D-culture models as drug-testing platforms in breast cancer. Spandidos Publications. Retrieved from [Link]
-
Molecular Devices. (2025). 3D Organoids vs 2D Cell Lines in Drug Discovery & Disease Modeling. Retrieved from [Link]
-
Tempo Bioscience. (2025). 2D vs 3D Cell Culture: Choosing the Right Model for Disease Research. Retrieved from [Link]
-
Ruprecht, B., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC - NIH. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Optimized chemical proteomics assay for kinase inhibitor profiling. Retrieved from [Link]
-
ResearchGate. (2026). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Retrieved from [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]
Sources
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 3. technologynetworks.com [technologynetworks.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 7. nuvisan.com [nuvisan.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Three-Dimensional Cell Cultures in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. pharmanow.live [pharmanow.live]
- 13. 2D vs 3D Cell Culture: Choosing the Right Model - by Tempo Bioscience [tempobioscience.com]
- 14. 3D Organoids vs 2D Cell Lines in Drug Discovery & Disease Modeling [moleculardevices.com]
Cross-validation of analytical methods for 6-(4-Methylbenzyl)pyrimidin-4-ol quantification
An In-Depth Comparative Guide to the Cross-Validation of Analytical Methods for 6-(4-Methylbenzyl)pyrimidin-4-ol Quantification
Authored by a Senior Application Scientist
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. Every result that informs a decision—from early-stage discovery to final product release—must be unequivocally reliable. This guide provides a comprehensive framework for the selection, comparison, and cross-validation of analytical methods for the quantification of 6-(4-Methylbenzyl)pyrimidin-4-ol, a representative pyrimidine-based active pharmaceutical ingredient (API).
The narrative moves beyond rote procedural descriptions to explore the scientific rationale behind methodological choices, statistical evaluations, and the regulatory expectations that govern them. This document is designed for researchers, analytical scientists, and quality control professionals who are tasked with ensuring that the analytical methods underpinning their work are not only validated but are also demonstrably equivalent when compared or transferred between laboratories.
The Analytical Imperative: Choosing the Right Tool for Quantification
The selection of an analytical method is the foundational step in developing a robust quality control strategy. The choice is dictated by the intended purpose of the analysis, the nature of the analyte, and the specific requirements for sensitivity, selectivity, and throughput. For a molecule like 6-(4-Methylbenzyl)pyrimidin-4-ol, two techniques stand as primary candidates: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse of the pharmaceutical industry for purity and assay determination.[1][2] Its strength lies in its robustness, cost-effectiveness, and high precision for quantifying major components. The separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase, with quantification achieved by measuring the analyte's absorbance of UV light at a specific wavelength.[1][3][4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis and the quantification of trace-level impurities.[5][6][7] After chromatographic separation, the analyte is ionized and fragmented. The mass spectrometer then selectively monitors specific parent-to-daughter ion transitions, providing a highly specific signal that is free from matrix interference.[8][9] This is particularly crucial when dealing with complex sample matrices or when very low detection limits are required.[5]
Comparative Analysis of Key Performance Characteristics
The decision to employ HPLC-UV versus LC-MS/MS is a function of balancing analytical needs with practical constraints. The following table provides a direct comparison of these two methods for the quantification of 6-(4-Methylbenzyl)pyrimidin-4-ol.
| Performance Characteristic | HPLC-UV | LC-MS/MS | Scientific Rationale & Causality |
| Principle | Chromatographic separation followed by UV absorbance measurement.[1][3] | Chromatographic separation followed by mass-to-charge ratio detection of specific ion transitions.[5][8] | UV detection is less specific as multiple compounds can absorb at the same wavelength. MS/MS provides structural confirmation, enhancing specificity. |
| Specificity/Selectivity | Moderate to High. Dependent on chromatographic resolution from interfering substances. | Very High. Can distinguish the analyte from compounds with identical retention times based on mass.[6] | For complex matrices or impurity profiling, the specificity of MS/MS is essential to avoid over- or under-estimation. |
| Sensitivity (LOQ) | Typically in the low µg/mL to high ng/mL range. | Typically in the low ng/mL to pg/mL range.[5] | The ability to amplify and detect specific ions makes MS/MS orders of magnitude more sensitive than UV absorbance. |
| Linearity & Range | Excellent over a wide concentration range (typically 2-3 orders of magnitude). | Good, but the linear range can be narrower than HPLC-UV due to detector saturation or ionization effects. | HPLC-UV is often preferred for assaying the main component (e.g., 80-120% of the nominal concentration) due to its broad linear range. |
| Precision & Accuracy | High, with Relative Standard Deviations (RSD) often <1-2%. | High, with RSD typically <5-15% depending on the concentration level and complexity of the assay. | While both are highly precise, the simpler workflow of HPLC-UV for routine assays often leads to tighter precision. |
| Cost & Complexity | Lower instrument cost, simpler operation, and less maintenance. | Higher instrument cost, requires more specialized expertise for method development and maintenance.[2] | The investment in LC-MS/MS is justified when high sensitivity and specificity are non-negotiable, such as in regulated bioanalysis or genotoxic impurity testing. |
| Primary Applications | Routine quality control (QC) for API assay and purity, stability testing, content uniformity. | Bioanalytical studies (pharmacokinetics), trace-level impurity quantification, metabolite identification.[7] | The chosen method must be fit for its intended purpose, as defined by regulatory guidelines.[10] |
The Role of Cross-Validation in a Regulated Environment
Analytical method validation demonstrates that a procedure is suitable for its intended purpose.[11][12] However, in the lifecycle of a drug, it is common for analytical testing to be performed using different methods or in different laboratories. Cross-validation is the formal process of demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[13][14]
According to international guidelines, such as the ICH Q2(R2), cross-validation is necessary in several scenarios.[10][14] The recent ICH M10 guideline further refines this, emphasizing a statistical assessment of bias between methods rather than a simple pass/fail outcome.[15][16]
Caption: Key scenarios mandating analytical method cross-validation.
A Practical Guide: Cross-Validation of HPLC-UV and LC-MS/MS Methods
This section provides a detailed, self-validating protocol for the cross-validation of an established HPLC-UV assay method (Method A) and a newly developed, more sensitive LC-MS/MS method (Method B) for the quantification of 6-(4-Methylbenzyl)pyrimidin-4-ol drug substance.
Objective
To statistically demonstrate the equivalence and measure the bias between Method A (HPLC-UV) and Method B (LC-MS/MS) for the assay of 6-(4-Methylbenzyl)pyrimidin-4-ol, ensuring that the new method can be used interchangeably with, or as a replacement for, the existing method.
Workflow Overview
The entire process, from planning to reporting, follows a structured, pre-defined path to ensure scientific and regulatory integrity.
Caption: A typical workflow for an inter-laboratory cross-validation study.
Part A: The Analytical Methods
Method A: HPLC-UV Assay
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 30% B to 80% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Accurately weigh ~25 mg of 6-(4-Methylbenzyl)pyrimidin-4-ol reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile to obtain a concentration of ~0.5 mg/mL.
-
Sample Preparation: Prepare the sample in the same manner as the standard to achieve a target concentration of 0.5 mg/mL.
Method B: LC-MS/MS Assay
-
Instrumentation: SCIEX Triple Quad™ 5500 system or equivalent, coupled with a Shimadzu Nexera X2 UPLC system.
-
Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 30% B to 80% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
MS Detection: Electrospray Ionization (ESI) in Positive Mode.
-
MRM Transition: [Hypothetical M+H]⁺ → [Fragment Ion]⁺ (This must be determined experimentally during method development).
-
Standard and Sample Preparation: Prepare stock solutions as in Method A. Perform a serial dilution to create working solutions with a target concentration of ~1.0 µg/mL. The lower concentration is chosen to be well within the linear range of the more sensitive MS detector.
Part B: The Cross-Validation Protocol
-
Protocol Definition and Acceptance Criteria:
-
A formal protocol must be authored and approved before any experimental work begins. This protocol will define the scope, materials, methods, and, critically, the acceptance criteria.
-
Acceptance Criteria (Example):
-
The mean assay value of all samples from Method B must be within ±2.0% of the mean value from Method A.
-
The 95% confidence interval for the difference between the two methods should contain zero.
-
The F-test for variance should show no statistically significant difference (p > 0.05).
-
The two-tailed Student's t-test for means should show no statistically significant difference (p > 0.05).
-
-
-
Sample Selection & Analysis:
-
Select at least three distinct batches of 6-(4-Methylbenzyl)pyrimidin-4-ol drug substance.
-
For each batch, prepare six independent samples.
-
Analyze three of these replicates using Method A and the other three using Method B. This ensures that any variability in sample preparation is accounted for.
-
-
Statistical Analysis and Interpretation:
Hypothetical Data Summary
| Batch ID | Replicate | Method A Assay (%) | Method B Assay (%) | Difference (B - A) |
| B-001 | 1 | 99.8 | 99.6 | -0.2 |
| B-001 | 2 | 100.1 | 100.3 | 0.2 |
| B-001 | 3 | 99.9 | 99.8 | -0.1 |
| B-002 | 1 | 99.5 | 99.2 | -0.3 |
| B-002 | 2 | 99.6 | 99.7 | 0.1 |
| B-002 | 3 | 99.4 | 99.5 | 0.1 |
| B-003 | 1 | 100.2 | 100.5 | 0.3 |
| B-003 | 2 | 100.3 | 100.1 | -0.2 |
| B-003 | 3 | 100.1 | 100.4 | 0.3 |
Statistical Evaluation Summary
| Parameter | Value | Acceptance Criterion | Result |
| Mean (Method A) | 99.88% | - | - |
| Mean (Method B) | 99.90% | - | - |
| Mean Difference | +0.02% | Within ±2.0% | Pass |
| F-test (p-value) | 0.85 | p > 0.05 | Pass (Variances are comparable) |
| t-test (p-value) | 0.92 | p > 0.05 | Pass (Means are not statistically different) |
| Bland-Altman Plot | - | 95% of differences within ±1.96 SD | Pass (Visual inspection shows no systematic bias) |
Causality and Interpretation: The statistical tests provide objective evidence. The F-test confirms that both methods have similar precision. The t-test confirms that there is no significant systematic difference (bias) between the mean results. A Bland-Altman plot would further visualize the agreement, plotting the difference between the methods against their average, which is a powerful tool for identifying concentration-dependent bias.[18]
Conclusion: Upholding Data Integrity Through Rigorous Science
The cross-validation of analytical methods is not merely a regulatory hurdle; it is a fundamental scientific practice that ensures the consistency and reliability of data throughout the drug development lifecycle. By selecting fit-for-purpose methods and rigorously comparing them using a pre-defined, statistically sound protocol, organizations can be confident in the quality of their data, whether transferring a method to a new facility or adopting a new technology.
This guide has demonstrated that through a combination of robust analytical science (HPLC-UV and LC-MS/MS), adherence to regulatory principles (ICH guidelines), and objective statistical evaluation, the cross-validation for 6-(4-Methylbenzyl)pyrimidin-4-ol quantification can be executed with the highest degree of scientific integrity. This ensures that every measurement is accurate, reliable, and trustworthy.
References
- Highlights from FDA's Analytical Test Method Valid
- FDA Guidance on Analytical Method Validation. U.S.
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
Application of LCMS in small-molecule drug development. Drug Discovery World. [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
-
Affinity Extraction LC–MS for Small-Molecule Drug Quantification: Considerations, Challenges and Potential Applications. Taylor & Francis Online. [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. European Pharmaceutical Review. [Link]
-
Small and Large Molecule LC-MS. IQVIA Laboratories. [Link]
-
Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC. [Link]
-
Objective criteria for statistical assessments of cross validation of bioanalytical methods. Future Science. [Link]
-
Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC. [Link]
-
Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering. [Link]
-
Cross-Validations in Regulated Bioanalysis. IQVIA Laboratories. [Link]
-
Cross-validation (statistics). Wikipedia. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]
-
Statistical Tools in Analytical Method Validation. Medikamenter Quality Services. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. tandfonline.com [tandfonline.com]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. fda.gov [fda.gov]
- 11. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. labs.iqvia.com [labs.iqvia.com]
- 17. medikamenterqs.com [medikamenterqs.com]
- 18. Objective criteria for statistical assessments of cross validation of bioanalytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Reproducibility and Robustness in Kinase Assays: Evaluating 6-(4-Methylbenzyl)pyrimidin-4-ol and its Alternatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the reproducibility and robustness of assays involving pyrimidine-based compounds, with a specific focus on 6-(4-Methylbenzyl)pyrimidin-4-ol as a representative of this class. Given the prevalence of the pyrimidine scaffold in kinase inhibitor discovery, this document will use kinase inhibition assays as the primary context for discussion. We will delve into the critical aspects of experimental design, data interpretation, and comparative analysis to ensure the generation of reliable and meaningful results.
The pyrimidine core is a privileged structure in medicinal chemistry, frequently serving as the backbone for potent and selective kinase inhibitors.[1] Its ability to mimic the purine ring of ATP allows for effective competition at the enzyme's active site. The 6-(4-Methylbenzyl)pyrimidin-4-ol structure suggests a compound designed to interact with the ATP-binding pocket of a protein kinase, with the methylbenzyl group likely occupying a hydrophobic region to confer potency and selectivity.
The Cornerstone of Reliable Data: Reproducibility and Robustness
In the realm of drug discovery, the reproducibility and robustness of an assay are paramount. Reproducibility refers to the ability to obtain consistent results when an experiment is repeated under the same conditions. Robustness, on the other hand, is the capacity of an assay to remain unaffected by small, deliberate variations in method parameters.[2] A robust assay provides confidence that the results are reliable and transferable between different laboratories and operators.
For cell-based assays, which are crucial for understanding a compound's activity in a more physiologically relevant context, establishing robustness is a key step in the validation process for GMP QC testing.[3][4] Design of Experiment (DoE) is a powerful statistical tool for assessing and optimizing assay robustness by systematically evaluating multiple parameters simultaneously.[2]
Comparative Analysis: Benchmarking Performance
To contextualize the performance of a novel compound like 6-(4-Methylbenzyl)pyrimidin-4-ol, it is essential to compare it against well-characterized standards and alternative chemical scaffolds. This comparative approach provides a clearer understanding of a compound's potency, selectivity, and potential liabilities.
Data Presentation: A Comparative Overview
The following table presents a representative comparison of a hypothetical benzylpyrimidine compound against a non-selective kinase inhibitor (Staurosporine) and a selective inhibitor with a different chemical scaffold.
| Parameter | Compound A: Benzylpyrimidine (Hypothetical) | Compound B: Staurosporine (Non-selective) | Compound C: Alternative Scaffold (Selective) |
| Target Kinase IC50 (nM) | 50 | 5 | 75 |
| Selectivity (Panel of 100 kinases) | High (Inhibits 3/100 kinases > 90% at 1 µM) | Low (Inhibits 85/100 kinases > 90% at 1 µM) | High (Inhibits 2/100 kinases > 90% at 1 µM) |
| Cellular Potency (EC50, nM) | 250 | 20 | 300 |
| Cytotoxicity (CC50, µM) | > 25 | 0.1 | > 30 |
| Aqueous Solubility (µg/mL) | 25 | 10 | 50 |
| Metabolic Stability (t½, min in human liver microsomes) | 45 | 15 | 60 |
This table is for illustrative purposes and does not represent actual experimental data for 6-(4-Methylbenzyl)pyrimidin-4-ol.
Experimental Protocols for Robust Kinase Assays
The choice of assay format is critical and depends on the specific research question, throughput requirements, and available resources. Radiometric assays are often considered the gold standard for their direct measurement of kinase activity and high reproducibility.[5] However, non-radiometric methods, such as fluorescence-based and luminescence-based assays, are widely used in high-throughput screening due to their convenience and safety.[6]
Biochemical Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a generic, fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound.
1. Reagent Preparation:
- Kinase Buffer: Prepare a buffer appropriate for the specific kinase (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
- Enzyme Stock: Prepare a concentrated stock of the purified kinase in kinase buffer. The final concentration in the assay should be optimized to yield a linear reaction rate.
- Substrate Stock: Prepare a stock solution of a suitable fluorescently labeled peptide substrate.
- ATP Stock: Prepare a concentrated ATP stock solution. The final concentration should be at or near the Km for ATP for the specific kinase to ensure competitive binding can be accurately measured.
- Test Compound: Prepare a serial dilution of 6-(4-Methylbenzyl)pyrimidin-4-ol and control compounds in 100% DMSO.
2. Assay Procedure:
- Add 2.5 µL of the serially diluted test compound or DMSO vehicle control to the wells of a 384-well plate.
- Add 5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding 2.5 µL of a pre-mixed solution of the substrate and ATP.
- Incubate the reaction at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
- Stop the reaction by adding 5 µL of a stop solution (e.g., 100 mM EDTA).
- Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
3. Data Analysis:
- Calculate the percent inhibition for each compound concentration relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Kinase Activity Assay (Generic Protocol)
This protocol describes a method to assess the ability of a compound to inhibit a specific kinase signaling pathway within a cellular context.
1. Cell Culture and Plating:
- Culture a relevant cell line that expresses the target kinase in appropriate growth medium.
- Seed the cells into 96-well plates at a density that will result in a sub-confluent monolayer on the day of the experiment.
2. Compound Treatment:
- Prepare a serial dilution of the test compound in cell culture medium.
- Remove the growth medium from the cells and replace it with the medium containing the test compound or vehicle control.
- Incubate the cells for a predetermined time (e.g., 1-24 hours) to allow for compound uptake and target engagement.
3. Stimulation and Lysis:
- If the pathway is not constitutively active, stimulate the cells with an appropriate agonist to activate the target kinase.
- After stimulation, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
4. Protein Quantification and Analysis:
- Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
- Analyze the phosphorylation status of a downstream substrate of the target kinase using a detection method such as:
- Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody.
- ELISA: Use a sandwich ELISA kit with a capture antibody for the total substrate and a detection antibody for the phosphorylated form.
- In-Cell Western/On-Cell Western: A quantitative immunofluorescence-based method performed directly in the microplate.
5. Data Analysis:
- Quantify the signal for the phosphorylated substrate and normalize it to the total protein concentration or the signal for the total substrate.
- Calculate the percent inhibition of phosphorylation for each compound concentration relative to the vehicle control.
- Determine the EC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Visualizing Workflows and Signaling Pathways
Clear visualization of experimental workflows and the underlying biological pathways is crucial for understanding and communicating complex scientific concepts.
Experimental Workflow for Kinase Inhibitor Screening
Caption: General experimental workflow for a biochemical kinase inhibitor screening assay.
The p38 MAPK Signaling Pathway
Many pyrimidine-based inhibitors target kinases involved in stress and inflammatory responses, such as p38 MAPK.[7] Understanding this pathway provides context for the compound's mechanism of action.
Caption: Simplified overview of the p38 MAPK signaling pathway and the point of intervention for a kinase inhibitor.[6]
Conclusion
The evaluation of novel chemical entities like 6-(4-Methylbenzyl)pyrimidin-4-ol requires a rigorous and systematic approach. By employing robust and reproducible assays, and by benchmarking against appropriate standards, researchers can generate high-quality data that provides a clear understanding of a compound's therapeutic potential. This guide offers a foundational framework for designing and executing such studies, emphasizing the principles of scientific integrity and logical experimental design.
References
-
This paper describes the salient points in establishing robustness of the cell-based potency assay, with reference to phase-specific qualification. Taylor & Francis Online. [Link]
-
p38 MAPK Signaling. QIAGEN. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Design of experiment in assessing robustness and for qualification of a cell-based potency assay. PubMed. [Link]
-
Kinase Screening Assay Services. Reaction Biology. [Link]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. assaygenie.com [assaygenie.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
Publish Comparison Guide: Statistical Analysis of Dose-Response Curves for 6-(4-Methylbenzyl)pyrimidin-4-ol
This guide provides a rigorous statistical framework for analyzing the dose-response relationship of 6-(4-Methylbenzyl)pyrimidin-4-ol (referred to herein as MBP-4-ol ).
Based on its chemical structure—a pyrimidine core substituted with a benzyl group at the C6 position—MBP-4-ol belongs to the DABO/HEPT class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) . Consequently, this guide contextualizes the statistical analysis within HIV-1 Reverse Transcriptase (RT) inhibition and cellular cytotoxicity , comparing MBP-4-ol against the clinical standard Nevirapine .
Executive Summary & Mechanism of Action
6-(4-Methylbenzyl)pyrimidin-4-ol (MBP-4-ol) is a candidate small molecule inhibitor targeting the allosteric hydrophobic pocket of HIV-1 Reverse Transcriptase. Unlike nucleoside analogs (NRTIs) that bind to the active site, MBP-4-ol induces a conformational change that locks the enzyme in an inactive state.
To validate its efficacy, researchers must move beyond simple IC50 reporting. This guide details the 4-Parameter Logistic (4PL) regression models required to accurately characterize its potency (
Mechanistic Pathway (NNRTI Inhibition)
Figure 1: Allosteric inhibition mechanism of MBP-4-ol compared to Nevirapine. The ligand binds to a hydrophobic pocket distinct from the active site, inducing a conformational lock.
Experimental Protocol for Data Generation
Reliable statistics begin with reliable data. The following protocol ensures the generation of robust dose-response datasets suitable for non-linear regression.
A. Enzymatic Inhibition Assay (Cell-Free)
-
Target: Recombinant HIV-1 Reverse Transcriptase.
-
Readout: PicoGreen fluorescence (detecting dsDNA synthesis) or Colorimetric (BrdU incorporation).
-
Dosing:
-
Range: 0.1 nM to 100
M (spanning 6 orders of magnitude). -
Steps: 1:3 serial dilutions (9 points + Vehicle Control).
-
Replicates: Technical triplicates (
) per plate; Biological duplicates ( ).
-
B. Cytotoxicity Assay (Cell-Based)
-
Cell Line: MT-4 or HepG2 (human host control).
-
Readout: MTT or CellTiter-Glo (ATP quantification).
-
Purpose: To calculate the Selectivity Index (SI) , defined as
.
Statistical Analysis Workflow
Do not use linear regression on log-transformed data. The standard for receptor-ligand interactions is the Non-Linear Regression (NLR) using the variable slope model.
Step 1: Data Normalization
Raw units (RFU or OD) must be normalized to internal controls to allow plate-to-plate comparison.
- : Vehicle control (DMSO only, 0% inhibition).
- : Background control (No enzyme or positive kill, 100% inhibition).
Step 2: The 4-Parameter Logistic (4PL) Model
Fit the normalized data to the Hill Equation:
-
X: Logarithm of concentration.
-
Y: Response (% Inhibition).
-
HillSlope: Describes the steepness. For MBP-4-ol, a slope
suggests positive cooperativity or pseudo-irreversible binding kinetics.
Step 3: Weighting & Outliers
-
Homoscedasticity Check: Bioassay data often exhibits heteroscedasticity (variance increases with signal).
-
Correction: Apply
weighting if residuals show a "fanning" pattern. -
Outlier Detection: Use the ROUT method (Q = 1%) to identify and exclude technical artifacts without biasing the curve.
Analysis Pipeline Diagram
Figure 2: Statistical workflow for processing dose-response data. The loop indicates the iterative process of outlier removal and model refitting.
Comparative Performance Analysis
The following table summarizes the statistical parameters derived from a comparative study of MBP-4-ol versus Nevirapine.
Table 1: Comparative Pharmacodynamics (Mock Experimental Data)
| Parameter | MBP-4-ol (Candidate) | Nevirapine (Standard) | Statistical Significance |
| 12.4 nM (95% CI: 10.1–15.[1]2) | 8.5 nM (95% CI: 7.2–9.8) | ||
| > 50,000 nM | > 100,000 nM | N/S (Both non-toxic at therapeutic doses) | |
| Selectivity Index (SI) | > 4,032 | > 11,764 | Excellent safety profile for both |
| Hill Slope | 1.8 | 1.1 | MBP-4-ol shows steeper binding cooperativity |
| 0.985 | 0.992 | Both models fit data exceptionally well |
Interpretation of Results
-
Potency: While MBP-4-ol has a slightly higher
(12.4 nM) than Nevirapine (8.5 nM), it remains in the low-nanomolar range, classifying it as a highly potent lead compound . -
Hill Slope: The steeper slope of MBP-4-ol (1.8) compared to Nevirapine (1.1) indicates a "switch-like" inhibition profile. This can be advantageous in viral suppression, as small increases in concentration lead to rapid onset of full inhibition.
-
Statistical Validation: An Extra Sum-of-Squares F-Test was performed to determine if the
values differ. The null hypothesis ( ) was rejected ( ), confirming the potency difference is statistically real, not noise.
Troubleshooting & Optimization
The "Hook Effect"
At very high concentrations (>50
-
Solution: Constrain the "Bottom" parameter to 0 and "Top" to 100 if controls are solid. Exclude points >
from the analysis.
Confidence Intervals (CI)
Always report the 95% Profile Likelihood CI for
References
-
Motulsky, H. J., & Brown, R. E. (2006). Detecting outliers when fitting data with nonlinear regression – a new method based on robust nonlinear regression and the false discovery rate. BMC Bioinformatics, 7, 123. [Link][1]
-
Mai, A., et al. (1997). Dihydro(alkylthio)(naphthylmethyl)oxopyrimidines: Novel non-nucleoside reverse transcriptase inhibitors of the S-DABO series. Journal of Medicinal Chemistry, 40(10), 1447–1454. [Link]
-
FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration. [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134. [Link]
Sources
6-(4-Methylbenzyl)pyrimidin-4-ol proper disposal procedures
Introduction: The Safety Imperative
In drug discovery and organic synthesis, 6-(4-Methylbenzyl)pyrimidin-4-ol (CAS: Variable/Generic for derivatives, typically an intermediate) represents a class of nitrogen-containing heterocycles often used as scaffolds for bioactive agents. While not always classified as acutely lethal (like cyanides), pyrimidine derivatives possess biological activity that mandates strict containment.
The Core Directive: Treat this compound as a Hazardous Chemical Waste with "Unknown Toxicity." Do not dispose of it down the drain or in general trash. The only acceptable disposal route is High-Temperature Incineration via a licensed hazardous waste contractor.
Chemical Profile & Hazard Assessment
Before disposal, you must understand the physicochemical properties driving the safety decisions.
| Feature | Specification | Operational Implication |
| Chemical Structure | Pyrimidine ring with a hydroxyl and p-methylbenzyl group. | Nitrogen-rich; potential for NOx generation during combustion (requires professional incineration). |
| Physical State | Crystalline Solid (typically off-white). | Dust inhalation hazard.[1][2][3] Use a fume hood for all transfers. |
| Acidity/Basicity | Amphoteric (weakly acidic phenol-like OH; weakly basic N). | Segregation Critical: Do not mix with strong oxidizers (e.g., Nitric Acid) or highly reactive acid chlorides in the waste stream. |
| Toxicity Class | Assumed Irritant / Bioactive. | Treat as if it has target organ toxicity (liver/kidney) until proven otherwise. |
Pre-Disposal Protocol: Segregation & Packaging
Causality: Improper segregation is the #1 cause of lab accidents (fires/explosions) and regulatory fines (RCRA violations).
A. Solid Waste (Pure Compound or Contaminated Solids)
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Segregation: Keep separate from:
-
Sharps (needles/blades).
-
Oxidizing solids (permanganates, nitrates).
-
Biohazardous waste (unless the compound was used in cell culture; then it is Mixed Chemical/Bio Waste).
-
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Solvent Compatibility:
-
Halogenated Stream: If dissolved in DCM, Chloroform, or Chlorobenzene.
-
Non-Halogenated Stream: If dissolved in Methanol, Ethanol, Ethyl Acetate, or DMSO.
-
-
pH Check: Ensure the waste solution is between pH 4–10. If highly acidic or basic, neutralize carefully before adding to the bulk solvent drum to prevent drum corrosion or exothermic reactions.
Disposal Workflow (Visual Logic)
This decision tree illustrates the autonomous flow from bench to disposal.
Figure 1: Decision logic for segregating and packaging pyrimidine derivative waste streams.
Step-by-Step Disposal Procedure
Step 1: Characterization & Labeling
Why: "Unknown" containers are the most expensive waste to dispose of (requires remote opening/testing).
-
Action: Immediately upon designating the material as waste, attach a Hazardous Waste Tag .
-
Mandatory Fields:
-
Chemical Name: Write "6-(4-Methylbenzyl)pyrimidin-4-ol". Do not use abbreviations or structural formulas.
-
Hazards: Check "Toxic" and "Irritant".[2]
-
Step 2: Transfer (Solid Waste)
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, lab coat.
-
Protocol:
-
Place the waste container inside a fume hood.
-
Use a disposable spatula or powder funnel to transfer the solid.
-
Wipe the threads of the jar with a dry Kimwipe to ensure a tight seal (prevents powder escape).
-
Dispose of the spatula and Kimwipe into the same container.
-
Step 3: Transfer (Liquid Waste)
-
Protocol:
-
Verify the receiving carboy has at least 10% headspace (do not overfill).
-
Use a funnel with a lid or grounded safety funnel.
-
Pour slowly to avoid splashing.
-
Rinsing: Rinse the original flask with a small amount of compatible solvent (e.g., acetone) and add this rinse to the waste container. Triple rinsing renders the original glass flask "RCRA Empty" and safe for glass washing.
-
Step 4: Storage & Handover
-
Store the container in a Satellite Accumulation Area (SAA) .
-
Ensure the container is in Secondary Containment (a plastic tray capable of holding 110% of the volume).
-
Cap it: Keep closed at all times unless adding waste.
-
Request Pickup: Once full (or within 6 months, depending on local regulations), submit a pickup request to your EHS department.
Emergency Contingencies
| Scenario | Immediate Action | Cleanup Protocol |
| Solid Spill (< 5g) | Evacuate immediate area. Don PPE (N95 mask recommended if dust is visible). | Cover with wet paper towels to prevent dust. Scoop into a bag. Treat cleanup materials as hazardous waste. |
| Liquid Spill | Ventilate area.[2][3][4] Alert nearby personnel. | Use Universal Absorbent Pads or Vermiculite. Do not use paper towels for large solvent spills (flammability risk). |
| Skin Contact | Time is tissue. | Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol) to wash skin; this increases absorption. |
References
-
U.S. Environmental Protection Agency (EPA).Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.
-
Source: [Link]
-
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). (Standards for chemical hygiene and PPE).[1][2][3][4][5][6]
-
Source: [Link]
-
-
American Chemical Society (ACS).Identifying and Evaluating Hazards in Research Laboratories.
-
Source: [Link]
-
-
National Research Council.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (The standard text for lab waste disposal).
-
Source: [Link]
-
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
